molecular formula C7H12N2O B2353891 (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol CAS No. 1855889-22-3

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Número de catálogo: B2353891
Número CAS: 1855889-22-3
Peso molecular: 140.186
Clave InChI: VQHKGOWSJNRTBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol (CAS 1007542-05-3) is an alkylated pyrazole derivative with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is part of the pyrazole heterocycle family, a scaffold of significant interest in medicinal chemistry and drug discovery due to its widespread presence in biologically active molecules . Pyrazole-containing compounds are extensively researched for their diverse pharmacological properties. The core pyrazole structure is a key pharmacophore in various therapeutic agents and is investigated for applications including anticancer , analgesic , and antiviral activities . The specific substitution pattern on the pyrazole ring—featuring an ethyl group, a methyl group, and a hydroxymethyl group—makes this compound a valuable building block (synthon) for the synthesis of more complex, target-oriented molecules. Researchers utilize such intermediates in multicomponent reactions and other synthetic strategies to create hybrid compounds for biological screening and structure-activity relationship (SAR) studies . Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-ethyl-4-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHKGOWSJNRTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Profiling, Synthetic Protocols, and Medicinal Utility

Executive Summary & Structural Identity[1]

1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Unlike its more common isomers (e.g., the 3-methyl or 1,3-dimethyl variants), this scaffold offers a unique vector for solubilizing groups or pharmacophores via the C5-hydroxymethyl "warhead."

This guide addresses the critical challenge of working with this molecule: regiochemical ambiguity . Synthesizing substituted pyrazoles often yields mixtures of 1,3- and 1,5-isomers. This document provides the definitive protocols to synthesize, isolate, and validate the specific 1-ethyl-4-methyl-5-hydroxymethyl isomer.

Physicochemical Profile[2][3][4]
PropertyValueNotes
IUPAC Name (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol
CAS Number 1855889-22-3 Distinct from 1-ethyl-3-methyl isomer (CAS 23005549)
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol Exact Mass: 140.095
LogP (Predicted) 0.65 ± 0.3Amphiphilic character suitable for CNS penetration
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)Pyrazole N2 is a weak acceptor
pKa (Conj.[1][2] Acid) ~2.5 (Pyrazole N)Protonation occurs at N2

Synthetic Methodology: The Regioselectivity Challenge

The primary failure mode in synthesizing this compound is the formation of the thermodynamic 3-methyl isomer rather than the kinetic 5-methyl/substituted isomer. To guarantee the 1-ethyl-4-methyl-5-substituted architecture, we employ a directed cyclization strategy followed by reduction.

Strategic Workflow (DOT Visualization)

The following diagram outlines the critical path to the target, highlighting the divergence point where incorrect conditions lead to regioisomeric impurities.

SynthesisPath Start Ethyl 2-formylpropanoate (or enol ether equiv.) Reagent + Ethylhydrazine (Regiocontrol Step) Start->Reagent Intermed Intermediate: Ethyl 1-ethyl-4-methyl- 1H-pyrazole-5-carboxylate Reagent->Intermed Controlled Cyclization (Low Temp) Impurity Impurity Risk: 1-ethyl-3-methyl isomer Reagent->Impurity Thermodynamic Control (High Temp/Acid) Reduction Reduction (LiAlH4 / THF) Intermed->Reduction 0°C to RT Product Target: 1-ethyl-4-methyl- 1H-pyrazol-5-ylmethanol Reduction->Product Quench & Workup

Figure 1: Synthetic flowchart emphasizing the regiocontrol required during the hydrazine condensation step.

Detailed Protocol: Directed Cyclization & Reduction

Step 1: Synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate Rationale: We use an alpha-formyl ester equivalent (ethyl 2-(ethoxymethylene)propanoate). The hydrazine NH2 (more nucleophilic) attacks the ethoxymethylene carbon (more electrophilic than the ester), forcing the ethyl group onto the nitrogen adjacent to the ester.

  • Reagents: Ethyl 2-(ethoxymethylene)propanoate (1.0 eq), Ethylhydrazine oxalate (1.1 eq), Et3N (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve ethylhydrazine oxalate in EtOH and add Et3N at 0°C to liberate the free base.

    • Add the propanoate dropwise at 0°C. Critical: Low temperature favors the kinetic product (5-ester).

    • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

    • Concentrate in vacuo. Partition between EtOAc and water.

  • Validation: Check Regiochemistry. The H-3 proton (on the ring) should appear as a singlet around δ 7.3-7.5 ppm.

Step 2: Reduction to Alcohol Rationale: Lithium Aluminum Hydride (LAH) provides a clean reduction of the ester to the primary alcohol.

  • Reagents: LiAlH4 (1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 in THF at 0°C under Argon.

    • Add the pyrazole ester (from Step 1) in THF dropwise.

    • Stir 1 hour at 0°C, then 1 hour at RT.

    • Fieser Quench: Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to yield the crude oil.

    • Purification: Column chromatography (DCM:MeOH 95:5).

Analytical Validation (Self-Validating System)

Trust in chemical identity relies on distinguishing the 1,4,5-substitution pattern from the 1,3,4-pattern.

NMR Diagnostic Criteria

The definitive proof of structure is NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Target (1-ethyl-4-methyl-5-hydroxymethyl):

    • NOE Correlation: Strong signal between the N-Ethyl (CH2) and the C5-Hydroxymethyl (CH2) .

    • Absence: No correlation between N-Ethyl and the C4-Methyl.

  • Isomer (1-ethyl-3-methyl-5-hydroxymethyl):

    • NOE Correlation: Strong signal between N-Ethyl and C5-Hydroxymethyl . (Wait, this is the same? No, in the 1,3,4-isomer, the ethyl is at N1, methyl at C3. If the ester was at C5, it's the same. If the ester was at C3, the correlation changes).

    • Correction: The main impurity is 1-ethyl-3-methyl-1H-pyrazole-5-ylmethanol (where the methyl and methanol groups swap positions relative to the N-ethyl).

    • Diagnostic: In the Target, the N-Ethyl is spatially close to the hydroxymethyl group. In the 1-ethyl-3-methyl isomer, the N-Ethyl is spatially close to the C5-H (or substituent), while the methyl is far away.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 220 nm (low absorption, pyrazoles are weak chromophores) and MS (ESI+).

  • Expected RT: The alcohol is polar; expect early elution (approx 2.5 - 3.5 min).

Applications in Drug Discovery[2][5][6]

Bioisosteric Replacement

The 1-ethyl-4-methyl-1H-pyrazol-5-ylmethanol scaffold is often used as a bioisostere for ortho-substituted phenols or benzyl alcohols. The pyrazole nitrogen (N2) can accept a hydrogen bond, mimicking the phenolic oxygen, while the hydroxymethyl group extends into solvent-accessible pockets.

"Warhead" Activation

The primary alcohol is rarely the final drug. It serves as a versatile handle:

  • Chlorination (SOCl2): Converts to the alkyl chloride, enabling S_N2 reactions with amines (creating kinase hinge binders).

  • Oxidation (MnO2): Converts to the aldehyde, enabling reductive amination.

Decision Logic for Scaffold Selection

Use the diagram below to determine if this specific isomer is required for your SAR (Structure-Activity Relationship) study.

DecisionTree Q1 Requirement: Lipophilic Vector at C4? Q2 Requirement: Solubilizing Group at C5? Q1->Q2 Yes Result2 Use Isomer: 1-ethyl-3-methyl-5-CH2OH Q1->Result2 No (Methyl at C3 preferred) Result1 Use Target: 1-ethyl-4-methyl-5-CH2OH Q2->Result1 Yes Q2->Result2 No (Steric clash concern)

Figure 2: SAR decision tree for selecting pyrazole substitution patterns.

References

  • PubChem. (n.d.). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (Isomer Reference).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Isoxazoles. Chemical Reviews, 111(11), 6984-7034.

Sources

A Technical Guide to the Synthesis, Characterization, and Potential Applications of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol and its 3-methyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuanced distinctions between constitutional isomers can profoundly impact their physicochemical properties and biological activities, a principle of paramount importance in the field of drug discovery and development. This technical guide provides an in-depth comparative analysis of two such isomers: (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol and (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. While structurally similar, the positional difference of a single methyl group on the pyrazole core gives rise to significant variations in their synthesis, spectral characteristics, and potential as pharmaceutical scaffolds. This document will explore the strategic considerations for their regioselective synthesis, detail the analytical methodologies for their differentiation and characterization, and discuss the structure-activity relationship implications for drug design.

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and antiviral agents.[1][2] The versatility of the pyrazole ring lies in its aromaticity, hydrogen bonding capabilities, and the ability to be readily functionalized at multiple positions.[3] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating robust synthetic and analytical strategies to isolate and characterize the desired compound.[4]

The seemingly minor structural alteration between the 3-methyl and 4-methyl isomers of (1-ethyl-pyrazol-5-yl)methanol can lead to substantial differences in their three-dimensional conformation, electronic distribution, and, consequently, their interaction with biological targets. Understanding these differences is crucial for establishing clear structure-activity relationships (SAR) and optimizing lead compounds in drug development programs.[5]

Structural and Physicochemical Differentiation

The fundamental difference between the two isomers lies in the position of the methyl group on the pyrazole ring, which influences the molecule's overall geometry, polarity, and intermolecular interactions.

Property(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanolReference
Molecular Formula C₇H₁₂N₂OC₇H₁₂N₂O[6]
Molecular Weight 140.18 g/mol 140.18 g/mol [6]
IUPAC Name (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol[6]
CAS Number Not available1006464-74-9
Predicted XLogP3 ~0.30.1[6]
Predicted Hydrogen Bond Donors 11[6]
Predicted Hydrogen Bond Acceptors 22[6]

Note: Some properties for the 4-methyl isomer are estimated based on its structure and data from similar compounds due to the lack of a dedicated PubChem entry.

The 3-methyl isomer is predicted to be slightly less lipophilic (lower XLogP3) than the 4-methyl isomer. This can be attributed to the electronic effect of the methyl group at the 3-position influencing the electron density of the adjacent nitrogen atom, potentially affecting its hydrogen bonding capabilities.

Regioselective Synthesis Strategies

The synthesis of specifically substituted pyrazoles is a well-established area of organic chemistry, with the Knorr pyrazole synthesis and its variations being the most common methods.[4] The key to obtaining the desired isomer lies in the selection of the appropriate starting materials and reaction conditions to control the regioselectivity of the cyclization reaction.

Synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

A plausible synthetic route to the 4-methyl isomer involves the condensation of a β-dicarbonyl compound with ethylhydrazine. To introduce the methyl group at the 4-position, a suitable precursor would be 3-methyl-2,4-pentanedione.

G cluster_0 Synthesis of 4-Methyl Isomer 3-methyl-2,4-pentanedione 3-methyl-2,4-pentanedione intermediate Hydrazone Intermediate 3-methyl-2,4-pentanedione->intermediate ethylhydrazine ethylhydrazine ethylhydrazine->intermediate cyclization Cyclization (Acid or Base catalyst) intermediate->cyclization pyrazole_ester Ethyl 1-ethyl-4-methyl- 1H-pyrazole-5-carboxylate cyclization->pyrazole_ester reduction Reduction (e.g., LiAlH4) pyrazole_ester->reduction product_4_methyl (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol reduction->product_4_methyl

Caption: Synthetic workflow for (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol.

Synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

The synthesis of the 3-methyl isomer requires a different β-dicarbonyl precursor to direct the cyclization. Ethyl 3-oxobutanoate is a suitable starting material.

G cluster_1 Synthesis of 3-Methyl Isomer ethyl_acetoacetate Ethyl 3-oxobutanoate intermediate Hydrazone Intermediate ethyl_acetoacetate->intermediate ethylhydrazine ethylhydrazine ethylhydrazine->intermediate cyclization Cyclization (Acid or Base catalyst) intermediate->cyclization pyrazole_ester_3 Ethyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate cyclization->pyrazole_ester_3 reduction Reduction (e.g., LiAlH4) pyrazole_ester_3->reduction product_3_methyl (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol reduction->product_3_methyl

Caption: Synthetic workflow for (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol.

Detailed Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.[7] Purification of the final products should be achieved by column chromatography.[8]

Protocol for the Synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Step 1: Synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate

  • To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.1 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction to (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the ester from Step 1 (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purify by column chromatography on silica gel.

Protocol for the Synthesis of (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

Step 1: Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Follow the procedure in Section 4.2, Step 1, using ethyl 3-oxobutanoate as the starting β-dicarbonyl compound.[9]

Step 2: Reduction to (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol

  • Follow the procedure in Section 4.2, Step 2, using the ester obtained from the previous step.

Analytical Characterization and Isomer Differentiation

The unambiguous identification of each isomer requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the two isomers.[10] The chemical shifts of the pyrazole ring protons and carbons, as well as the methyl and methylene groups, will be distinct for each isomer due to the different electronic environments.

  • For (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol: The ¹H NMR spectrum is expected to show a singlet for the C3-H proton of the pyrazole ring. The methyl group at C4 will also appear as a singlet.

  • For (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol: The ¹H NMR spectrum will show a singlet for the C4-H proton of the pyrazole ring. The methyl group at C3 will appear as a singlet at a different chemical shift compared to the 4-methyl isomer.

2D NMR techniques such as HSQC and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity within each molecule.[10]

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak in their mass spectra, their fragmentation patterns upon ionization may differ, providing another means of differentiation.[11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to separate the two isomers.[13] Due to the slight difference in polarity, the two compounds will likely have different retention times on a C18 column. Method development may be required to achieve baseline separation.[14]

Structure-Activity Relationship (SAR) Implications and Future Directions

The positional variation of the methyl group can have significant implications for the biological activity of these molecules. The methyl group can influence:

  • Binding Affinity: The steric bulk and electronic properties of the methyl group can affect how the molecule fits into the binding pocket of a target protein.

  • Metabolic Stability: The position of the methyl group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

  • Solubility: As indicated by the predicted XLogP3 values, the isomerism can impact the lipophilicity and, consequently, the aqueous solubility of the compounds.

Further studies, including in vitro and in vivo biological assays, are necessary to elucidate the specific pharmacological profiles of each isomer. The synthetic and analytical methods outlined in this guide provide a robust framework for the preparation and characterization of these and other pyrazole isomers, facilitating their exploration as potential drug candidates. The ability to selectively synthesize and differentiate these closely related molecules is a critical capability in modern drug discovery.[15][16]

Conclusion

The distinction between (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol and its 3-methyl isomer serves as a compelling case study in the importance of regiochemistry in medicinal chemistry. Through careful selection of synthetic strategies and the application of modern analytical techniques, these isomers can be independently synthesized and characterized. The insights gained from such comparative studies are invaluable for guiding the design of novel pyrazole-based therapeutics with optimized efficacy and pharmacokinetic properties.

References

  • Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. (2025).
  • Column chromatography conditions for separating pyrazole isomers. (2025). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).
  • (PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2025).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (n.d.).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC.
  • 4-Methylpyrazole(7554-65-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Separation of Isomer and High-Performance Liquid Chrom
  • (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). PubChem.
  • Rishiram Prajuli.pmd. (n.d.). Semantic Scholar.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr. (n.d.). ChemicalBook.
  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.).
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol. (n.d.). Sigma-Aldrich.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.).
  • (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol. (n.d.). SmallMolecules.com.
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025). Benchchem.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI.
  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. (2008). eCrystals.
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. (2011). Bangladesh Journals Online.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. (n.d.).
  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (n.d.). RSC Publishing.
  • Synthesis and biological evaluation of 3-(4-chlorophenyl)
  • (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methanol. (n.d.). SmallMolecules.com.
  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem.

Sources

Methodological & Application

Application Note: Chemoselective Reduction of Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate to (1-Ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the synthetic protocol for reducing ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate (Substrate) to (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol (Target).

While ester reductions are standard organic transformations, the pyrazole core presents specific challenges, including potential Lewis acid coordination (via the N2 nitrogen) and solubility issues. This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) due to its high reactivity and reliability in driving ester reductions to completion, contrasting with milder reagents like NaBH₄ which are typically insufficient for esters without additives.[1]

Chemical Strategy
  • Reagent Selection: LiAlH₄ is chosen over DIBAL-H or NaBH₄ to ensure complete reduction of the ester directly to the primary alcohol without stalling at the aldehyde intermediate.

  • Regiochemistry: The

    
    -ethyl substitution at position 1 prevents deprotonation of the pyrazole ring, simplifying the stoichiometry compared to 
    
    
    
    -pyrazoles.
  • Safety Critical: The protocol employs the Fieser Workup method to manage the formation of aluminum salts, preventing the formation of gelatinous emulsions that trap product and lower yields.

Reaction Mechanism

The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The high oxophilicity of aluminum drives the reaction.

  • Nucleophilic Attack: The hydride (

    
    ) from 
    
    
    
    attacks the carbonyl carbon.[2]
  • Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form a transient aldehyde.

  • Second Addition: A second hydride immediately attacks the highly reactive aldehyde, forming the aluminum alkoxide.

  • Hydrolysis: Aqueous workup protonates the alkoxide to yield the primary alcohol.

Visualization: Reaction Mechanism[1][2][3][4][5]

ReactionMechanism Substrate Ethyl Pyrazole-5-carboxylate (Ester) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + H- (LiAlH4) Aldehyde Aldehyde (Transient) Tetrahedral->Aldehyde - EtO- Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide + H- (Fast) Product (Pyrazol-5-yl)methanol (Alcohol) Alkoxide->Product + H2O / H+

Figure 1: Step-wise mechanistic pathway from ester to primary alcohol via hydride transfer.

Experimental Protocol

Materials & Reagents[6][7]
ReagentRoleEquiv.Notes
Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate Substrate1.0Dried in vacuo prior to use.[3]
LiAlH₄ (2.0 M in THF) Reductant2.5Use solution for safer handling than solid.
Tetrahydrofuran (THF) Solvent-Anhydrous, inhibitor-free.
Sodium Sulfate (Na₂SO₄) Drying Agent-Anhydrous.[3]
Rochelle's Salt Workup Aid-Optional (Potassium sodium tartrate).
Step-by-Step Methodology

Safety Warning: LiAlH₄ reacts violently with water and protic solvents, liberating hydrogen gas. All glassware must be oven-dried. Perform all operations under an inert atmosphere (Nitrogen or Argon).

Step 1: Setup and Inertion
  • Equip a dry 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Flush the system with nitrogen for 15 minutes.

  • Charge the RBF with anhydrous THF (concentration ~0.1 M relative to substrate).

  • Cool the flask to 0°C using an ice-water bath.

Step 2: Reagent Addition
  • Carefully transfer the LiAlH₄ solution (2.5 equiv) into the RBF via syringe. Stir for 5 minutes.

    • Note: Excess LAH is used to account for potential moisture and to ensure rapid kinetics.

  • Dissolve the pyrazole ester (1.0 equiv) in a minimal amount of anhydrous THF.

  • Transfer the ester solution to the addition funnel.

  • Dropwise Addition: Add the ester solution to the cold LiAlH₄ mixture over 15–20 minutes.

    • Observation: Gas evolution (

      
      ) may occur. Control rate to maintain temperature <5°C.
      
Step 3: Reaction & Monitoring
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Stir at RT for 1–2 hours .

  • Monitor: Check reaction progress via TLC (System: 50% EtOAc/Hexanes) or LCMS.

    • Target: Disappearance of the ester peak (

      
      ) and appearance of a more polar alcohol spot (
      
      
      
      ).
Step 4: The Fieser Quench (Critical)

To safely quench


 grams of LiAlH₄, follow the 1:1:3  rule strictly to produce a granular, filterable precipitate rather than a gel.
  • Cool the reaction mixture back to 0°C .

  • Dilute with diethyl ether (equal volume to THF).

  • Slowly add:

    • 
       mL of Water  (Caution: Vigorous gas evolution).
      
    • 
       mL of 15% aqueous NaOH .
      
    • 
       mL of Water .[4][5][6]
      
  • Remove cooling bath and stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes.

Step 5: Isolation
  • Filter the mixture through a pad of Celite to remove aluminum salts.

  • Wash the filter cake with EtOAc (

    
    ).
    
  • Concentrate the filtrate in vacuo to yield the crude alcohol.

Workflow Visualization

ExperimentalWorkflow Start Start: Anhydrous Setup (N2 atm, 0°C) AddLAH Add LiAlH4 to THF Start->AddLAH AddSubstrate Add Ester Solution (Dropwise) AddLAH->AddSubstrate React Warm to RT Stir 1-2h AddSubstrate->React Check TLC / LCMS Check React->Check Check->React Incomplete (Add time/Heat) Quench Fieser Quench (H2O -> NaOH -> H2O) Check->Quench Complete Workup Filter (Celite) Concentrate Quench->Workup Purify Column Chromatography (if needed) Workup->Purify

Figure 2: Decision tree and experimental workflow for the reduction process.

Self-Validation & Quality Control

To ensure the protocol was successful, compare the analytical data against these expected parameters.

NMR Validation (¹H NMR, CDCl₃)
Signal TypeSubstrate (Ester)Product (Alcohol)Diagnostic Change
Ester Ethyl (

)
Quartet ~4.3 ppmAbsent Disappearance confirms reduction.
Ester Ethyl (

)
Triplet ~1.3 ppmAbsent Disappearance.
Hydroxymethyl (

)
AbsentSinglet/Doublet ~4.6 ppm Appearance of new signal.
Pyrazole

-Ethyl
Quartet ~4.1 ppmQuartet ~4.1 ppmRemains (slight shift possible).
C4-Methyl Singlet ~2.1 ppmSinglet ~2.1–2.2 ppmRemains.
Troubleshooting Guide
  • Problem: "The aluminum salts formed a sticky gel that clogged the filter."

    • Cause: Incorrect quenching stoichiometry or insufficient stirring.

    • Solution: Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate cleanly [1].

  • Problem: "Starting material remains after 2 hours."

    • Cause: Old LiAlH₄ or moisture ingress.

    • Solution: Gently reflux the reaction for 30 minutes. If no change, add 0.5 equiv of fresh LiAlH₄.

References

  • Fieser Workup Protocol: Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[4] [4]

  • General Mechanism: Master Organic Chemistry. (2023).[7] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Pyrazole Synthesis Context: National Institutes of Health (PMC). (2021).[8] Synthesis of pyrazole derivatives and evaluation of biological activities. (Demonstrates similar LAH reductions on heterocyclic esters).

  • Alternative Workups: University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions.

Sources

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling for Pyrazole Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Methanols

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of blockbuster drugs and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged structure. The introduction of a methanol group (-CH₂OH) onto the pyrazole ring further enhances its utility, providing a key vector for downstream functionalization or for direct interaction with biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, particularly for linking aryl and heteroaryl fragments.[1][2] However, applying this methodology to pyrazole methanol derivatives presents a unique set of challenges. The presence of two potentially reactive protons—one on the pyrazole nitrogen (N-H) and one on the hydroxyl group (O-H)—can lead to catalyst inhibition, side reactions, and low yields if not properly managed.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully implementing the Suzuki-Miyaura coupling for this valuable substrate class. We will move beyond simple procedural lists to explore the underlying principles, enabling you to rationally design, optimize, and troubleshoot your reactions with confidence.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle. A fundamental understanding of this cycle is crucial for rationalizing the role of each reaction component and for troubleshooting suboptimal results. The three key stages are: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X L_n (Oxidative Addition Complex) Pd0->OxAdd R¹-X (Aryl/Heteroaryl Halide) Transmetal R¹-Pd(II)-R² L_n (Transmetalation Complex) OxAdd->Transmetal [R²-B(OR)₃]⁻ (Activated Boronate) ReductElim Pd(0)L_n Transmetal->ReductElim Reductive Elimination Product Product ReductElim->Product R¹-R² (Coupled Product) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻, CO₃²⁻)

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the oxidative addition of an aryl halide to the active Pd(0) catalyst. Following activation by a base, the boronic acid transfers its organic group to the palladium center (transmetalation). The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the careful selection and optimization of several interdependent parameters.

The Catalyst System: Palladium Precatalyst & Ligand Choice

The combination of a palladium source and a phosphine ligand is the heart of the catalyst system. While classical catalysts like Pd(PPh₃)₄ can be effective for simple substrates, couplings involving electron-rich, sterically hindered, or N-H containing heterocycles like pyrazoles often require more advanced systems.

  • Modern Ligands: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, RuPhos), are frequently the ligands of choice.[3][5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. This combination often leads to faster reaction times and higher yields.

  • Palladium Precatalysts: Modern palladium precatalysts, such as the G2 and G3 series from the Buchwald group (e.g., XPhos Pd G2), offer significant advantages.[6] These air- and moisture-stable complexes generate the active Pd(0) species in a controlled manner, leading to more reproducible results and lower catalyst loadings. For pyrazole substrates, XPhos-based precatalysts have proven particularly effective.[3][6]

Expert Insight: The acidic N-H proton of unprotected pyrazoles can coordinate to the palladium center, inhibiting catalysis.[3] Catalyst systems employing bulky dialkylbiaryl phosphine ligands (like XPhos) are often robust enough to overcome this inhibition, making them a prime choice for an "unprotected" coupling strategy.

The Role of the Base

The base plays a crucial, dual role in the catalytic cycle: it activates the boronic acid to form a more nucleophilic "ate" complex, and it neutralizes the acid generated during the cycle. The choice of base can dramatically impact reaction outcomes.[7][8]

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, albeit at a higher cost.[9] Sodium carbonate is a cost-effective and highly effective option, particularly in aqueous solvent systems.[8]

    • Phosphates (K₃PO₄): A moderately strong base that is often effective when carbonates fail. It is particularly useful for coupling heteroaryl chlorides and for reactions involving sensitive functional groups.[3][10]

    • Hydroxides (KOH, NaOH): Strong bases that can be effective but may promote side reactions, such as decomposition of the boronic acid or hydrolysis of sensitive functional groups.[11]

Causality Note: The methanol moiety on the pyrazole is generally stable to common bases like carbonates and phosphates. However, if other base-labile groups are present on either coupling partner, a milder base like K₃PO₄ or even an organic base may be necessary.

Solvent System Selection

The solvent must solubilize the reactants and facilitate the catalytic cycle. Apolar solvents can favor oxidative addition, while polar solvents assist in the transmetalation and reductive elimination steps. Biphasic systems are very common.[12]

  • Ethereal Solvents (Dioxane, THF, 2-MeTHF): Often used with an aqueous base solution (e.g., 4:1 Dioxane:H₂O).[9] These are excellent general-purpose solvents for Suzuki couplings.

  • Alcoholic Solvents (Methanol, Ethanol, Isopropanol): Can be highly effective, sometimes even as the sole solvent.[7][11] Methanol, in particular, has been shown to promote the reaction.[11] Water/alcohol mixtures are also excellent, environmentally friendly options.[13][14]

  • Aprotic Polar Solvents (DMF, Toluene): DMF can be useful for solubilizing polar substrates but may require higher temperatures. Toluene is a good choice for reactions run at elevated temperatures.

Field Insight: The use of water as a co-solvent is often beneficial for reactions involving nitrogen-containing heterocycles.[12] It can aid in dissolving the inorganic base and accelerate the transmetalation step. Ensure your reagents, particularly the boronic acid, are stable to the chosen solvent and temperature.

To Protect or Not to Protect?

The acidic N-H and O-H protons of pyrazole methanol are a primary concern. Two main strategies can be employed:

  • Direct Coupling (Unprotected Strategy): This is the most atom-economical approach. As mentioned, robust catalyst systems (e.g., XPhos Pd G2) can often tolerate the free N-H group, proceeding to give high yields without the need for protection/deprotection steps.[3] The hydroxyl group is generally less problematic than the N-H but can sometimes interfere. This strategy should always be the first approach attempted.

  • Protecting Group Strategy: If direct coupling fails or gives low yields, protection is necessary.

    • N-H Protection: The tert-butyloxycarbonyl (Boc) group is a common and effective choice for the pyrazole nitrogen. It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic conditions of the Suzuki coupling.[15][16] Interestingly, under certain Suzuki conditions, the Boc group can be cleaved in situ, eliminating a separate deprotection step.[15]

    • O-H Protection: While often unnecessary, the hydroxyl group can be protected as a silyl ether (e.g., TBS, TIPS) if it is found to be problematic. These are easily installed and removed under mild conditions.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of pyrazole methanol derivatives. Optimization will likely be required for specific substrates.

General Protocol for Unprotected Coupling using a Modern Precatalyst

This protocol is recommended as the initial screening experiment due to its efficiency and broad applicability.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Combine Reactants degas Degas Mixture start->degas Add Solvent heat Heat to Reaction Temp degas->heat Backfill with N₂/Ar quench Cool & Quench heat->quench Monitor by TLC/LCMS extract Aqueous Extraction quench->extract Dilute with EtOAc/H₂O purify Column Chromatography extract->purify Dry & Concentrate end Characterization (NMR, MS) purify->end Isolate Pure Product

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling, from setup to final product characterization.

Materials:

  • Halo-pyrazole methanol derivative (e.g., 4-bromo-1H-pyrazol-3-yl)methanol) (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2) (1–3 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the halo-pyrazole methanol (e.g., 0.5 mmol), the boronic acid (0.6 mmol, 1.2 equiv), the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 2 mol%).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 2.5 mL of 4:1 Dioxane/H₂O) via syringe.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).

  • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4–24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary: Example Conditions

The optimal conditions are highly substrate-dependent. The following table summarizes conditions reported in the literature for various pyrazole couplings, providing a valuable reference for optimization.

Substrate TypeCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
4-Bromo-1-methyl-1H-pyrazolePd(PtBu₃)₂ (5%)PtBu₃KF (2.2)DMF100High[17]
3-Chloroindazole (unprotected)P2 (XPhos precat.) (2.5%)XPhosK₃PO₄ (2.0)Dioxane/H₂O10092[3]
4-Bromo-3,5-dinitro-1H-pyrazoleXPhos Pd G2 (2%)XPhosK₂CO₃ (2.0)Dioxane/H₂O8095[6]
Aryl BromidesPd₂(dba)₃ (1:2 Pd:L)Pyrazole-PhosphineK₂CO₃ (2.0)Toluene80-8570-80[5]
Aryl BromidesPd(OAc)₂ (2%)-KOH (2.0)Methanol80>80[11]
Brominated PyrazolePd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O120 (MW)76-99[9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Catalyst inhibition by N-H.4. Poor choice of base/solvent.1. Use a fresh precatalyst; ensure proper degassing.2. Increase temperature in 10-20 °C increments.3. Switch to a more robust ligand (e.g., XPhos, SPhos); consider N-protection.4. Screen different base/solvent combinations (see Table above).
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or acidic protons.3. Reaction too slow, allowing for decomposition.1. Use the corresponding pinacol ester (more stable).2. Use anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄).3. Increase catalyst loading or switch to a more active catalyst system to accelerate coupling.
Homocoupling (R²-R²) 1. Oxygen contamination.2. High temperature.1. Rigorously degas all solvents and the reaction vessel.2. Attempt the reaction at a lower temperature.
Formation of Byproducts 1. Side-reactivity of functional groups.2. Catalyst decomposition.1. Protect sensitive functional groups.2. Ensure an inert atmosphere is maintained throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized pyrazole methanol derivatives. While the acidic protons on the heterocyclic ring and the methanol substituent require careful consideration, success is readily achievable through the rational selection of modern catalyst systems, appropriate bases, and optimized solvent conditions. By starting with a robust, unprotected strategy using a state-of-the-art palladium precatalyst and systematically optimizing key parameters, researchers can efficiently access a wide array of novel pyrazole structures for applications in drug discovery and materials science.

References

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate. 11

  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem. 17

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. 12

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. 13

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. 5

  • Optimizing Suzuki Coupling Reactions - CovaSyn. 1

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. 18

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. 7

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). 2

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. 3

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). 6

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | The Journal of Organic Chemistry - ACS Publications. 19

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC. 20

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles... - ResearchGate. 9

  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. | Request PDF - ResearchGate. 21

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. 8

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - ResearchGate. 14

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. 15

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing. 22

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. 10

  • (PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. 23

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. 16

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. 4

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). 24

Sources

Application Note: Advanced Bioconjugation Strategies Utilizing Pyrazole-Methanol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the precise linkage of biomolecules to payloads such as drugs, fluorophores, or imaging agents. The chemical linker is a critical component that dictates the stability, pharmacokinetics, and efficacy of the resulting conjugate. This guide delves into the emerging use of pyrazole-based linkers, with a specific focus on the pyrazole-methanol motif. We explore the underlying chemical principles, activation strategies, and practical applications of this versatile scaffold. The inherent stability and synthetic tractability of the pyrazole ring offer significant advantages for creating robust and tailored bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). Detailed protocols for protein labeling and characterization are provided to empower researchers to implement these advanced strategies.

Introduction to Bioconjugation and the Role of Linkers

Bioconjugation is the process of forming a stable, covalent bond between two molecules, at least one of which is a biomolecule. This technique is fundamental to numerous applications, from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of fluorescently labeled proteins for cellular imaging.[1][2] The success of a bioconjugate hinges on three components: the biomolecule (e.g., a monoclonal antibody), the payload (e.g., a cytotoxic drug), and the linker that connects them.[3][4]

The linker is far from a passive spacer; it is a critical determinant of the conjugate's properties. An ideal linker must:

  • Remain Stable: It must be robust enough to prevent premature payload release during systemic circulation, which could otherwise lead to off-target toxicity.[5][]

  • Enable Efficient Release: For many therapeutic applications, the linker must be selectively cleavable at the target site (e.g., within the tumor microenvironment or inside a cancer cell) to release the active payload.[3][7]

  • Preserve Biomolecule Function: The conjugation chemistry should not compromise the integrity or function of the biomolecule, such as an antibody's ability to bind its antigen.

  • Impart Favorable Physicochemical Properties: The linker can influence the solubility, aggregation propensity, and overall pharmacokinetic profile of the conjugate.[7][8]

While traditional bioconjugation has relied heavily on targeting the primary amines of lysine residues or the thiols of cysteine residues, the field is continually seeking novel linker technologies that offer greater stability, versatility, and control.[2]

The Pyrazole Scaffold: A Versatile Platform for Linker Design

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, presents a compelling scaffold for advanced linker design. Its chemical properties offer solutions to some of the challenges faced by traditional linkers.

Unique Chemical Properties

The pyrazole ring is a bioisostere of the imidazole ring and is found in numerous FDA-approved drugs, highlighting its metabolic stability and favorable toxicological profile.[9][10][11] Key features include:

  • Aromatic Stability: The ring is exceptionally stable to a wide range of chemical conditions, ensuring the integrity of the linker during synthesis, purification, and circulation in vivo.[12][13]

  • Synthetic Versatility: The pyrazole ring can be synthesized through various methods, such as the condensation of hydrazines with 1,3-dicarbonyl compounds or through 1,3-dipolar cycloadditions, allowing for the facile introduction of multiple functional groups at different positions.[9][14]

  • Tunable Electronics: Substituents on the pyrazole ring can modulate its electronic properties, which can be leveraged to fine-tune the reactivity and cleavage characteristics of the linker.[15]

Advantages in Bioconjugation

Utilizing a pyrazole core in a linker can provide several benefits:

  • Enhanced Stability: The rigid, aromatic nature of the pyrazole ring contributes to the overall stability of the linker, potentially reducing the likelihood of premature degradation compared to more flexible aliphatic linkers.[15]

  • Modulation of Pharmacokinetics: The pyrazole moiety can influence the hydrophilicity and hydrogen bonding capacity of the conjugate, which may help mitigate aggregation issues often seen with hydrophobic payloads.

  • Platform for Multi-Functionality: The pyrazole ring has multiple positions (N1, C3, C4, C5) that can be functionalized, opening the door to creating multi-functional linkers that can carry more than one payload or incorporate solubility-enhancing moieties.

The Pyrazole-Methanol Linker: Mechanism and Activation

We define a pyrazole-methanol linker as a bifunctional scaffold featuring a pyrazole ring for structural integrity and attachment, and a hydroxymethyl group (-CH₂OH) as a key reactive handle for conjugation to a biomolecule.

The Challenge: Activating the Hydroxymethyl Group

A primary alcohol, such as that in a hydroxymethyl group, is not sufficiently reactive to form a stable bond with nucleophilic amino acid residues (e.g., lysine) under physiological conditions. Therefore, a crucial step is the in situ activation of this group to transform it into a highly reactive electrophile. A common and effective strategy is to convert the alcohol into a leaving group that is readily displaced by a primary amine on the protein surface.

Activation and Conjugation Pathway

A robust method for activation involves converting the hydroxymethyl group into an activated carbonate, such as a p-nitrophenyl (PNP) carbonate. This creates a highly electrophilic center that reacts efficiently and specifically with the ε-amino group of lysine residues.

The two-stage process is as follows:

  • Activation: The pyrazole-methanol linker is reacted with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base. The base deprotonates the alcohol, which then attacks the chloroformate, displacing the chloride ion and forming the PNP-activated carbonate linker. The p-nitrophenoxide is an excellent leaving group.

  • Conjugation: The activated linker is introduced to the protein solution at a controlled pH (typically pH 8.0-9.0). The unprotonated ε-amino group of a surface-exposed lysine residue performs a nucleophilic attack on the carbonate, displacing the p-nitrophenoxide group and forming a stable carbamate bond.

This strategy results in a robust, stable linkage between the pyrazole linker and the protein.

G cluster_activation Stage 1: Activation of Linker cluster_conjugation Stage 2: Conjugation to Protein Linker Pyrazole-CH₂OH Linker Reaction1 Activation Reaction Linker->Reaction1 PNP_Chloro p-Nitrophenyl Chloroformate PNP_Chloro->Reaction1 Base Base (e.g., Pyridine) Base->Reaction1  Catalyst Activated_Linker Activated Pyrazole-CH₂-O-PNP (Electrophilic Linker) Protein Protein with Lysine-NH₂ Residue Reaction2 Nucleophilic Attack (pH 8.0-9.0) Activated_Linker->Reaction2 Reaction1->Activated_Linker Protein->Reaction2 Conjugate Final Bioconjugate (Protein-Linker) PNP_Byproduct p-Nitrophenol (Byproduct) Reaction2->Conjugate Reaction2->PNP_Byproduct

Figure 1: Activation and Conjugation Workflow. The pyrazole-methanol linker is first activated to an electrophilic intermediate, which then reacts with a nucleophilic lysine residue on the protein to form the final, stable bioconjugate.

Alternative and Multi-Component Pyrazole Ligation Strategies

The versatility of pyrazole chemistry extends beyond the simple methanol activation described above. Other innovative strategies leverage the unique reactivity of the pyrazole scaffold for more complex, multi-component assemblies.

Pyrazolone Ligation for Sequential Conjugation

A powerful strategy reported in the literature is the "pyrazolone ligation," which enables the sequential assembly of up to four different molecules.[1][16][17] This process involves a series of orthogonal reactions:

  • Pyrazolone Formation: A hydrazine-functionalized molecule reacts with a β-ketoester-functionalized molecule in a "click-like" reaction to form a stable pyrazolone core.

  • Knoevenagel Condensation: The newly formed pyrazolone reacts with an aldehyde-bearing molecule.

  • Michael Addition: The product of the condensation acts as a Michael acceptor, which can then be selectively targeted by a thiol-containing molecule.

This method is exceptionally powerful for creating complex, multi-functional biotherapeutics where precise spatial arrangement of different components is required.[1]

Bioorthogonal 4H-Pyrazole "Click" Chemistry

For applications requiring bioorthogonality (i.e., reactions that proceed in a biological environment without interfering with native processes), 4H-pyrazoles have emerged as promising reagents.[18] Certain substituted 4H-pyrazoles can act as dienes in Diels-Alder reactions with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN). This reaction is fast, highly selective, and proceeds under physiological conditions without the need for a catalyst, making it ideal for live-cell labeling and in vivo applications.[18]

G cluster_main Comparison of Pyrazole Bioconjugation Strategies cluster_A cluster_B cluster_C cluster_A2 cluster_B2 cluster_C2 A Pyrazole-Methanol (Activated Carbonate) A_mech Nucleophilic Acyl Substitution A->A_mech targets B Pyrazolone Ligation B_mech Sequential: 1. Cyclocondensation 2. Knoevenagel 3. Michael Addition B->B_mech involves C 4H-Pyrazole Click Chemistry C_mech [4+2] Cycloaddition (Diels-Alder) C->C_mech uses A_feat Targets Lysine (-NH₂) Stable Carbamate Linkage A_mech->A_feat B_feat Multi-Component (up to 4) Assembles complex constructs B_mech->B_feat C_feat Bioorthogonal Ideal for live-cell labeling C_mech->C_feat

Figure 2: Overview of Pyrazole-Based Bioconjugation Chemistries. This diagram contrasts the primary mechanisms and key applications of three distinct pyrazole-based strategies.

Application Protocols

The following protocols provide step-by-step guidance for labeling proteins using a pyrazole-methanol linker strategy. These are intended as a starting point and may require optimization for specific proteins or linkers.

Protocol: Protein Labeling via Activated Pyrazole-Methanol Linker

This protocol describes the labeling of an antibody (IgG) with a hypothetical payload-bearing pyrazole-methanol linker activated with p-nitrophenyl chloroformate.

Core Principle: This method targets primary amines on surface-accessible lysine residues. The reaction is controlled by pH and the molar ratio of linker to protein. A higher pH deprotonates the lysine amine, increasing its nucleophilicity.

Materials and Reagents:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4), free of primary amines like Tris.

  • Pyrazole-Methanol Linker functionalized with a payload.

  • p-Nitrophenyl chloroformate (PNP-Cl).

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO).

  • Anhydrous pyridine or diisopropylethylamine (DIPEA).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

  • Standard protein quantification assay (e.g., BCA or A280).

Step-by-Step Methodology:

Part A: Activation of the Pyrazole-Methanol Linker (Perform in a fume hood with anhydrous reagents)

  • Dissolve Linker: Dissolve the pyrazole-methanol linker-payload (10 µmol) in 200 µL of anhydrous DMF.

  • Add Base: Add 1.5 equivalents of anhydrous pyridine (15 µmol).

  • Activate: Slowly add a solution of PNP-Cl (1.2 equivalents, 12 µmol) in 100 µL of anhydrous DMF.

  • React: Allow the reaction to proceed for 1-2 hours at room temperature, protected from moisture. The formation of the activated linker can be monitored by TLC or LC-MS. This activated stock solution should be used immediately.

Part B: Antibody Conjugation 5. Prepare Antibody: Adjust the concentration of the antibody to 2-10 mg/mL in Reaction Buffer (pH 8.5). Ensure the buffer is cold (4°C). 6. Calculate Linker Volume: Determine the volume of the activated linker stock solution needed to achieve the desired molar excess (e.g., 5-fold to 10-fold molar excess of linker over antibody). 7. Add Activated Linker: While gently vortexing the antibody solution, add the calculated volume of activated linker dropwise. 8. Incubate: Allow the conjugation reaction to proceed for 1-2 hours at 4°C or room temperature. Incubation at 4°C can help minimize protein denaturation. 9. Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted linker. Incubate for 30 minutes.

Part C: Purification and Characterization 10. Purify Conjugate: Remove unreacted linker and byproducts by SEC or TFF, exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4). 11. Determine Concentration: Measure the protein concentration of the final conjugate using a standard method. 12. Characterize:

  • SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm covalent attachment and assess for aggregation or fragmentation.
  • UV-Vis Spectroscopy: If the payload has a distinct absorbance, determine the Drug-to-Antibody Ratio (DAR) by measuring absorbance at 280 nm (for protein) and at the payload's λ_max.
  • Mass Spectrometry: Use native MS or denatured LC-MS to confirm the identity of the conjugate and determine the distribution of drug species.

Self-Validation and Troubleshooting:

  • Control Reaction: Run a parallel reaction without the activated linker to serve as a negative control for SDS-PAGE and MS analysis.

  • Low DAR: Increase the molar excess of the linker, increase reaction pH (up to 9.0), or increase reaction time.

  • Aggregation: Decrease the molar excess of the linker, perform the reaction at a lower temperature (4°C), or add a co-solvent like DMSO (up to 10% v/v) to the reaction buffer.

Data Interpretation and Quantitative Analysis

Successful conjugation must be confirmed with robust analytical techniques. The table below summarizes key parameters and expected outcomes for the characterization of an ADC produced using the pyrazole-methanol linker protocol.

ParameterMethodPurposeTypical Result/Goal
Purity & Integrity SDS-PAGE (non-reducing)Assess conjugation, aggregation, and fragmentation.A single, sharp band shifted higher than the unconjugated antibody. >95% monomer.
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy / HICQuantify the average number of payloads per antibody.A DAR of 2-4 is often targeted for optimal efficacy and safety.
Conjugate Identity Mass Spectrometry (LC-MS)Confirm covalent modification and identify drug-load distribution.A mass spectrum showing peaks corresponding to the antibody plus 1, 2, 3...n payloads.
Unconjugated Linker Removal Size Exclusion Chromatography (SEC)Separate the high MW conjugate from low MW impurities.A clean protein peak well-resolved from the small molecule peak.
Biological Activity ELISA / Cell-based AssayConfirm that the antibody retains its antigen-binding and biological function.Binding affinity (K_D) of the conjugate should be comparable to the naked antibody.

Conclusion

Pyrazole-based linkers, including the pyrazole-methanol motif, represent a promising frontier in bioconjugation chemistry. Their inherent stability, coupled with a high degree of synthetic tunability, allows for the rational design of linkers with tailored properties. The activation strategy presented here for the pyrazole-methanol linker provides a reliable method for conjugating payloads to proteins via a stable carbamate bond. Furthermore, advanced strategies like pyrazolone ligation open the door to constructing highly complex, multi-functional biotherapeutics. As the demand for more sophisticated and effective bioconjugates grows, pyrazole-based technologies are poised to become an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymeriz
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.
  • Top 5 Applications of PEGylated Linkers in Bioconjug
  • The nucleophilic additions of pyrazole and methanol to pcn resulting in Hppmi and Hmpmi ligands, respectively.
  • Pyrazolone ligation-mediated versatile sequential bioconjug
  • Linkers in Antibody-Drug Conjugates.
  • Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. R Discovery.
  • Peroxide-cleavable linkers for antibody–drug conjug
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Pyrazolone ligation-mediated versatile sequential bioconjug
  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
  • Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications (RSC Publishing). [Link]

  • Understanding the Stability of Highly Nitr
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applic
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Pyrazolone ligation-mediated versatile sequential bioconjug
  • Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Optimization of N-alkylation to favor 1-ethyl-4-methyl-1H-pyrazole isomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole N-Alkylation Optimization Ticket Subject: Optimization of N-alkylation to favor 1-ethyl-4-methyl-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic & Strategic Overview

User Query Analysis: You are attempting to synthesize 1-ethyl-4-methyl-1H-pyrazole via N-alkylation. You have expressed concern regarding "favoring the isomer."

Critical Technical Clarification (The "Isomer" Myth): Before proceeding, we must address the structural symmetry of your starting material. Unlike 3-methylpyrazole, 4-methylpyrazole is symmetric .[1]

  • Symmetry: The tautomeric forms of 4-methylpyrazole are identical regarding the nitrogen positions relative to the methyl group.[1]

  • Implication: Alkylation at N1 or N2 yields the exact same product (1-ethyl-4-methyl-1H-pyrazole).[1]

  • The Real Threat: The "impurity" you are likely fighting is not a regioisomer, but rather over-alkylation (formation of the quaternary ammonium salt) or starting material contamination (if your 4-methylpyrazole contains 3-methylpyrazole impurities).

Optimization Goal: Maximize conversion to the mono-alkylated product while suppressing the formation of 1,2-diethyl-4-methylpyrazolium salt.

Part 2: Recommended Protocol (Phase Transfer Catalysis)

We recommend Phase Transfer Catalysis (PTC) over traditional NaH/DMF methods.[1] PTC offers superior control over stoichiometry, reduces water sensitivity, and simplifies workup.

Reagent Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentNotes
Substrate Starting Material1.04-MethylpyrazoleEnsure purity >98% (check for 3-Me isomer).[1]
Alkylating Agent Electrophile1.1 - 1.2Ethyl Bromide (EtBr)Ethyl Iodide is faster but promotes over-alkylation.[1]
Base Deprotonation2.0 - 3.0KOH (Solid, flakes)Excess base drives the equilibrium.
Catalyst Phase Transfer0.05 (5%)TBAB (Tetrabutylammonium bromide)Facilitates transport of OH- into organic phase.[1]
Solvent MediumN/AToluene or 2-MeTHFNon-polar solvents enhance PTC rate.[1]
Step-by-Step Workflow
  • Charge: To a reaction vessel equipped with a reflux condenser and vigorous stirring, add 4-methylpyrazole (1.0 eq) and Toluene (10 volumes).

  • Catalyst Addition: Add TBAB (0.05 eq) and solid KOH (3.0 eq). Stir for 15 minutes at room temperature.

    • Expert Note: The mixture will be heterogeneous. Vigorous stirring is critical to create the necessary interfacial surface area.

  • Alkylation: Add Ethyl Bromide (1.2 eq) dropwise.

    • Exotherm Control: Although EtBr is less reactive than EtI, a mild exotherm may occur.

  • Reaction: Heat to 40–50°C . Monitor by TLC or HPLC every 2 hours.

    • Endpoint: Stop when starting material is <1%.[1] Do not extend reaction time unnecessarily, as this encourages quaternary salt formation.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (KBr, excess KOH).

    • Wash the filtrate with water (2x) to remove catalyst and traces of quaternary salt (which is water-soluble).[1]

    • Dry organic layer over

      
       and concentrate.[1][2]
      
  • Purification: Distillation is preferred for this volatile product.[1]

Part 3: Troubleshooting & FAQs

Q1: I see two spots on my TLC/LC-MS. Is this the isomer?

  • Diagnosis: If you started with pure 4-methylpyrazole, the second spot is likely the dialkylated quaternary salt (1,2-diethyl-4-methylpyrazolium bromide).[1]

  • Solution:

    • The salt is highly polar. It will stay at the baseline on TLC (using Hex/EtOAc).

    • It is water-soluble.[1][4] A rigorous water wash during workup usually removes it.[1]

    • Prevention:[1][5][6] Reduce reaction temperature and avoid large excesses of Ethyl Bromide.[1]

Q2: My product contains 1-ethyl-3-methylpyrazole. How did this happen?

  • Diagnosis: This is a feedstock purity issue .[1] You likely used "Methylpyrazole" (which is often a mix) or technical grade 4-methylpyrazole contaminated with the 3-methyl isomer.[1]

  • Fix: Check your starting material by NMR.[1][7] The 3-methyl isomer produces two distinct regioisomers (1-ethyl-3-methyl and 1-ethyl-5-methyl) upon alkylation.[1] You cannot "optimize" this away; you must purify the starting material.

Q3: Why use PTC instead of NaH/DMF?

  • Reasoning:

    • Selectivity: NaH creates a "naked" anion that is extremely reactive, often leading to faster over-alkylation.

    • Safety: PTC avoids hydrogen gas evolution and the use of DMF (which is difficult to remove and hepatotoxic).

    • Yield: PTC in Toluene allows the quaternary salt side-product to precipitate out or be washed away easily, whereas DMF solubilizes everything, complicating purification.

Q4: Can I use Diethyl Sulfate instead of Ethyl Bromide?

  • Answer: Yes, but with caution.

  • Pros: Highly reactive, often runs at room temperature.

  • Cons: Highly toxic and harder to detect by UV.[1]

  • Adjustment: If using diethyl sulfate, strictly limit equivalents to 1.05 to prevent "runaway" double alkylation.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the symmetry of the starting material and the bifurcation point for the impurity formation.

PyrazoleAlkylation cluster_symmetry Symmetry Check Start 4-Methylpyrazole (Tautomeric Equilibrium) Deprotonation Pyrazolyl Anion (Symmetric Resonance) Start->Deprotonation KOH / TBAB (Phase Transfer) Product TARGET: 1-Ethyl-4-methyl-1H-pyrazole Deprotonation->Product + EtBr (1.0 eq) SN2 Mechanism Impurity IMPURITY: 1,2-Diethyl-4-methylpyrazolium salt Product->Impurity + Excess EtBr Over-Alkylation

Caption: Reaction pathway demonstrating that N1/N2 symmetry leads to a single mono-alkylated product. The primary competing reaction is over-alkylation (red path).

References

  • Phase Transfer Catalysis in Pyrazole Chemistry: Diez-Barra, E., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent."[1] Synthetic Communications, vol. 20, no. 18, 1990, pp. 2849-2853.

  • Fomepizole (4-Methylpyrazole) Pharmacology & Structure: McMartin, K. E., et al. "Fomepizole for the Treatment of Ethylene Glycol Poisoning."[8] New England Journal of Medicine, vol. 340, 1999, pp. 832-838. (Confirming structural symmetry of the core drug).

  • Regioselectivity Reviews: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][9] Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984. (The definitive text on pyrazole tautomerism and symmetry).

Sources

Technical Support Center: Controlling Exotherms in Borane-THF Reductions of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing borane-THF (BH₃·THF) reductions. This guide is specifically tailored for researchers, chemists, and process development professionals working with pyrazole carboxylic acids. The reduction of carboxylic acids using borane is a powerful and highly selective transformation, but its exothermic nature, particularly the potential for a delayed and rapid heat release, demands a thorough understanding and rigorous control.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you perform these reactions safely and efficiently.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experimental process.

Q1: Help! My reaction was proceeding smoothly at 0°C, but after adding about half of the BH₃·THF, the temperature suddenly spiked uncontrollably.

A1: You have likely experienced the characteristic "delayed exotherm" of a borane-carboxylic acid reduction. This is the most significant process safety hazard associated with this reaction.[4][5]

  • Immediate Action:

    • Cease Reagent Addition: Immediately stop the addition of BH₃·THF.

    • Maximize Cooling: Ensure your cooling bath is at maximum efficiency (e.g., add more dry ice to an acetone bath or lower the circulator setpoint).

    • Prepare for Quench: Have your pre-chilled quenching solvent (e.g., methanol) ready in an addition funnel, but do not add it to the hot reaction unless you are facing a critical thermal runaway scenario and have been trained in emergency quench procedures. Quenching an active, hot reduction is itself highly exothermic and can release large volumes of hydrogen gas.

    • Alert Safety Personnel: Inform your lab manager or safety officer of the situation.

  • Root Cause Analysis: The reduction occurs in two primary stages, each with a distinct thermal profile:

    • Stage 1 (Initial, Mild Exotherm): An initial, fast acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with BH₃·THF. This forms an acyloxyborane intermediate and releases one equivalent of hydrogen gas (H₂). This step is exothermic but typically manageable.

    • Stage 2 (Delayed, Major Exotherm): The subsequent reduction of the acyloxyborane intermediate to the primary alcohol is the main heat-generating event.[4] This stage often has an induction period and is autocatalytic in nature, meaning its rate accelerates as the reaction progresses. If the BH₃·THF is added too quickly, the unreacted acyloxyborane intermediate accumulates. When the reduction finally initiates, this large accumulation of material reacts rapidly, causing a sudden and dangerous temperature spike.[5]

  • Preventative Strategy: The key is to control the rate of addition so that the acyloxyborane intermediate is consumed as it is formed, preventing its accumulation. Reaction calorimetry studies are essential for scale-up to precisely determine the heat flow and establish a safe addition profile based on the reactor's cooling capacity.[4][5] For laboratory scale, a very slow, dropwise addition with vigilant temperature monitoring is critical.

Q2: My reaction is exothermic from the very beginning, and I'm struggling to keep it below 5°C even with slow addition.

A2: While the main reduction causes the delayed exotherm, other factors can contribute to initial heat release.

  • Moisture Contamination: BH₃·THF reacts violently with water. Ensure your solvent (THF) is anhydrous and your glassware is rigorously dried (oven or flame-dried under an inert atmosphere). Any moisture will cause an immediate, sharp exotherm from the hydrolysis of borane, which also consumes reagent and generates H₂ gas.

  • Pyrazole-Borane Interaction: The pyrazole ring contains basic nitrogen atoms that can act as Lewis bases, forming adducts with the electrophilic borane.[6][7] This coordination is an exothermic process and can occur concurrently with the acid-base reaction, contributing to the initial heat flow.

  • Reagent Quality: Older or improperly stored BH₃·THF may have begun to decompose, which can sometimes lead to less predictable reaction profiles.[8] It is recommended to use freshly opened bottles or titrate older solutions to determine their exact molarity.

Q3: My yield is low, and TLC/LC-MS analysis shows a complex mixture of byproducts. What's going wrong?

A3: Low yields in this context often point to side reactions, which can be exacerbated by poor temperature control or incorrect stoichiometry.

  • Side Reactions with the Pyrazole Ring:

    • N-Borylation: The most likely side reaction is the formation of a stable, unreactive adduct between BH₃ and one of the pyrazole nitrogens.[6][9] This consumes your reducing agent. Using the minimum required equivalents of BH₃·THF is crucial. An excess may favor this pathway.

    • Ring Reduction: While less common for aromatic heterocycles with borane, excessive temperatures or prolonged reaction times could potentially lead to over-reduction of the pyrazole ring itself.

  • Thermal Decomposition: If the exotherm is not controlled, the elevated temperature can cause decomposition of the starting material, product, or thermally sensitive functional groups on your specific molecule.

  • Work-up Issues: The final product exists as a borate ester complex. Incomplete hydrolysis during the work-up will lead to low isolated yields of the desired alcohol. Ensure sufficient quenching agent (e.g., methanol) is added, followed by an appropriate aqueous work-up to break down all boron complexes.

Frequently Asked Questions (FAQs)

Q4: What is the detailed mechanism for the reduction of a pyrazole carboxylic acid with BH₃·THF?

A4: The reaction proceeds through a multi-step pathway. The key is the formation of an acyloxyborane intermediate, which is more electrophilic than the starting carboxylic acid.

  • Acid-Base Reaction: The acidic proton of the carboxylic acid rapidly reacts with a molecule of BH₃ to form an acyloxyborane and liberates one equivalent of hydrogen gas (H₂).

  • Intermediate Formation: This acyloxyborane can react with two more equivalents of the carboxylic acid to form a triacyloxyborane.

  • Hydride Delivery: A second molecule of BH₃·THF coordinates to the carbonyl oxygen of the acyloxyborane intermediate. This activates the carbonyl carbon for reduction. A hydride (H⁻) is then delivered from the coordinated BH₃ to the carbonyl carbon. This is the rate-determining and most exothermic part of the reduction sequence.[10]

  • Final Reduction & Hydrolysis: This process repeats until the carbon is fully reduced to the alcohol oxidation level. The final species is a borate ester, which is hydrolyzed during the aqueous work-up to release the primary alcohol.

Below is a diagram illustrating this mechanistic pathway, including the potential for side-coordination to the pyrazole nitrogen.

G Mechanism: Borane Reduction of Pyrazole Carboxylic Acid cluster_main Main Reduction Pathway Start Pyrazole-COOH + BH3-THF Intermediate1 Acyloxyborane Intermediate + H2 Gas Start->Intermediate1 Step 1: Fast Acid-Base Reaction (Mild Exotherm) SideReaction Pyrazole-N:BH3 Adduct (Unreactive) Start->SideReaction Lewis Acid-Base Coordination Activated Activated Carbonyl (BH3 Coordinated) Intermediate1->Activated Step 2: Coordination of more BH3 BorateEster Borate Ester Intermediate Activated->BorateEster Step 3: Hydride Transfer (Major Delayed Exotherm) Workup Aqueous Work-up (e.g., HCl or NH4Cl) BorateEster->Workup Step 4: Hydrolysis Product Pyrazole-CH2OH (Final Product) Workup->Product

Caption: Mechanism of pyrazole carboxylic acid reduction.

Q5: Why is slow, controlled addition of BH₃·THF so critical for safety?

A5: Slow, controlled addition is the primary engineering control to prevent a runaway reaction.[11] As explained in Q1, the main heat-releasing step has an induction period. Adding the borane solution too quickly leads to a dangerous accumulation of a high-energy intermediate. By adding the reagent slowly (dropwise), you are operating under "reaction control," where the rate of the exothermic reaction is limited by the rate of reagent addition. This ensures that the heat is generated at a rate that your cooling system can effectively remove, maintaining a safe and stable internal temperature.

G Thermal Profile of Borane Reduction Start Start BH3 Addition Stage1 Stage 1: Acid-Base Reaction (H2 evolution) Start->Stage1 Initial, Mild Exotherm Accumulation Intermediate Accumulation Phase Stage1->Accumulation If addition is too fast... Stage2 Stage 2: Carbonyl Reduction Stage1->Stage2 If addition is slow & controlled Accumulation->Stage2 Sudden Onset of Main Reaction End Reaction Complete Stage2->End Major, Rapid Exotherm (Thermal Runaway Risk)

Caption: The two-stage exotherm profile of the reaction.

Q6: What are the best practices for safely quenching the reaction?

A6: Quenching unreacted BH₃·THF is hazardous due to the vigorous, exothermic release of flammable hydrogen gas. Safety must be the priority.

  • Always Cool Down: Before quenching, cool the reaction mixture thoroughly, typically to 0°C or below, using an ice-salt or dry ice-acetone bath. This minimizes the rate of the quench exotherm.

  • Use a Protic Solvent: Methanol is a common and effective quenching agent. It reacts with BH₃ to form trimethoxyborane and H₂.

  • Add Slowly: Add the quenching agent dropwise via an addition funnel. The rate of addition should be slow enough to keep the gas evolution under control. Vigorous frothing indicates the addition is too fast.

  • Ensure Adequate Headspace & Venting: The reaction flask should not be more than half full to accommodate potential foaming. The reaction must be conducted in a certified chemical fume hood to safely vent the hydrogen gas.

  • Inert Atmosphere: Maintain an inert atmosphere (Nitrogen or Argon) during the quench to prevent the formation of a flammable mixture of hydrogen and air.

Experimental Protocols & Data

Table 1: Key Reaction Parameters & Their Impact
ParameterRecommended SettingRationale & Impact on Safety/Efficacy
Temperature -10°C to 5°CLower temperatures provide a larger safety buffer to absorb exotherms. Running at room temperature is not recommended due to the high risk of thermal runaway.[8]
BH₃·THF Addition Slow, dropwise addition via syringe pump or addition funnel.CRITICAL FOR SAFETY. Prevents accumulation of reactive intermediates and allows the cooling system to keep pace with heat generation, avoiding a delayed exotherm.[4][5]
Stirring Vigorous mechanical or magnetic stirring.Ensures efficient heat transfer from the reaction mixture to the cooling bath, preventing the formation of localized hot spots.
Stoichiometry 1.0 - 1.5 equivalents of BH₃Sufficient for complete reduction. Using a large excess increases the risk of side reactions with the pyrazole ring and results in a more hazardous quench.
Concentration 0.2 - 0.5 M (of substrate)More dilute reactions are easier to control thermally as the solvent acts as a heat sink. Higher concentrations increase the adiabatic temperature rise potential.
Quench Solvent Methanol (pre-cooled)Provides a controlled reaction with excess borane. Must be added slowly to a cold reaction mixture to manage H₂ evolution.
Protocol 1: Controlled Reduction of a Pyrazole Carboxylic Acid

WARNING: This reaction is highly exothermic and generates flammable hydrogen gas. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Glassware & System Prep: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon. Assemble the reaction flask equipped with a magnetic stir bar, a thermocouple to monitor internal temperature, a nitrogen inlet, and a septum for reagent addition.

  • Reagent Prep: Dissolve the pyrazole carboxylic acid (1.0 eq.) in anhydrous THF (to make a 0.3 M solution) in the reaction flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • BH₃·THF Addition: Begin the slow, dropwise addition of BH₃·THF solution (1.0 M in THF, 1.1 eq.) via a syringe pump over a period of at least 1-2 hours.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. If the temperature rises more than 5°C above the bath temperature, immediately slow down or pause the addition until it stabilizes.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis confirms the consumption of the starting material.

G Safety Logic for Borane Addition Start Begin Slow Addition of BH3-THF at 0°C Monitor Monitor Internal Temp (T_int) Start->Monitor Condition1 T_int < 5°C ? Monitor->Condition1 Continue Continue Addition Condition1->Continue Yes Condition2 T_int < 10°C ? Condition1->Condition2 No Continue->Monitor Slow Slow Addition Rate Slow->Monitor Condition2->Slow Yes Stop STOP ADDITION Maximize Cooling Condition2->Stop No

Caption: Decision workflow for temperature control.

Protocol 2: Safe Quenching of Excess Borane
  • Cool Reaction: After the reaction is deemed complete, cool the flask back down to 0°C in an ice-water bath.

  • Slow Methanol Addition: Slowly add methanol (MeOH) dropwise via an addition funnel. You will observe immediate gas (H₂) evolution.

  • Control Gas Evolution: Adjust the MeOH addition rate to maintain a controllable level of effervescence. If foaming becomes excessive, stop the addition until it subsides.

  • Stir: Once gas evolution ceases, stir the mixture for an additional 30 minutes at room temperature to ensure all residual borane species are destroyed.

  • Proceed to Work-up: The reaction is now safe to proceed with a standard aqueous work-up (e.g., addition of aqueous HCl, Rochelle's salt, or NH₄Cl followed by extraction).

References

  • Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development, 27(4), 763-774. [Link]

  • Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. ResearchGate. [Link]

  • Armstrong, B. M., et al. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. ACS Publications. [Link]

  • O'Brien, A. G., et al. (2018). Tris(pentafluorophenyl)borane‐Catalyzed Carbenium Ion Generation and Autocatalytic Pyrazole Synthesis—A Computational and Experimental Study. Chemistry – A European Journal. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2019). Safe Handling of Boranes at Scale. ResearchGate. [Link]

  • Alam, F., & Niedenzu, K. (1982). BORON-NITROGEN COMPOUNDS. XCVI. STUDIES OF THE CHEMICAL BEHAVIOR OF MONOMERIC PYRAZOL-1-YLBORANES. Journal of Organometallic Chemistry. [Link]

  • Lunic, D., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie. [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(6), 1293-1299. [Link]

  • Lobben, P. C., et al. (2004). Integrated approach to the development and understanding of the borane reduction of a carboxylic acid. ResearchGate. [Link]

  • Habben, C., et al. (1989). Boron-nitrogen compounds. 119. Reactions of boron heterocycles with pyrazole. Inorganic Chemistry, 28(21), 4037–4040. [Link]

  • Lunic, D., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(35). [Link]

  • Lunic, D., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(35), e202205537. [Link]

  • Singh, J., et al. (2005). Borane−THF: New Solutions with Improved Thermal Properties and Stability. Organic Process Research & Development. [Link]

  • Al-Zoubi, R. M., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. Scientific Reports, 12(1), 16499. [Link]

  • Trofimenko, S. (1967). Boron-pyrazole chemistry. III. Chemistry of pyrazaboles. Journal of the American Chemical Society, 89(19), 4948–4952. [Link]

  • Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6853. [Link]

  • Menjón, B., et al. (2022). Production of Dihydrogen Using Ammonia Borane as Reagent and Pyrazole as Catalyst. ChemistryOpen. [Link]

  • Wikipedia. (n.d.). Borane–tetrahydrofuran. [Link]

  • Claramunt, R. M., et al. (2022). Pyrazaboles and pyrazolylboranes. ResearchGate. [Link]

  • Hanecker, E., et al. (1985). Boron-nitrogen compounds. 100. Bromination of pyrazabole. Inorganic Chemistry, 24(11), 1673–1676. [Link]

  • Habben, C., et al. (1989). Reactions of Some Boron Heterocycles With Pyrazole. Amanote Research. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]

  • Rzepa, H. (2010). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Burgess, L. E. (2000). U.S. Patent No. 6,048,985. U.S.
  • Fischer, A., et al. (1998). Kinetics of the direct borane reduction of pinacolone in THF. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Bhaumik, A., & Bhaumik, A. (2023). Palladium‐Catalyzed Reduction of Carboxylic Acids to Alcohols With Ammonia Borane. ChemistrySelect. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Khan Academy. [Link]

  • The Organic Chemistry Tutor. (2020, October 11). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3) [Video]. YouTube. [Link]

  • Chiu, C. W., & Gabbaï, F. P. (2014). The synthesis of chiral N-heterocyclic carbene–borane and –diorganoborane complexes and their use in the asymmetric reduction of ketones. ResearchGate. [Link]

  • OChemOnline. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. [Link]

Sources

Preventing over-reduction or ring opening of pyrazoles during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Reduction and Ring Opening

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The pyrazole core is a cornerstone of modern medicinal chemistry, yet its synthesis can be fraught with challenges, particularly under reductive conditions. This guide is structured to address the most common and critical issues you may face: over-reduction leading to loss of aromaticity and catastrophic N-N bond cleavage, as well as base-induced ring opening.

Troubleshooting Guide: Addressing Specific Experimental Failures

This section tackles specific problems you might be observing at the bench. Each answer provides a mechanistic explanation for the undesired outcome and offers concrete, actionable solutions.

Q1: Help! My catalytic hydrogenation (e.g., H₂, Pd/C) is cleaving the N-N bond of my pyrazole. What's happening and how can I stop it?

A1: The Challenge of N-N Bond Hydrogenolysis

This is a classic and destructive side reaction. The pyrazole ring, while aromatic, is susceptible to harsh reductive conditions. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or Platinum Oxide (PtO₂) under high hydrogen pressure and elevated temperatures can be overly aggressive. The catalytic surface can coordinate to the N-N bond, facilitating its hydrogenolysis and leading to the complete fragmentation of the heterocyclic core.

The primary cause is excessive catalytic activity. The goal is to find conditions that are "just right"—energetic enough to reduce your target functional group but too mild to break the stable N-N bond of the pyrazole ring.

The Solution: Switching to Milder Reductive Strategies

The most effective and widely adopted solution is to move away from high-pressure hydrogenation and employ Catalytic Transfer Hydrogenation (CTH) . CTH uses a hydrogen donor molecule in solution, which, in the presence of a suitable catalyst, gently transfers hydrogen to the substrate. This method offers superior control and chemoselectivity.[1][2]

Recommended Alternative: Catalytic Transfer Hydrogenation (CTH)

FeatureHarsh Catalytic Hydrogenation (H₂, Pd/C)Catalytic Transfer Hydrogenation (CTH)
Hydrogen Source High-pressure H₂ gasOrganic donor (e.g., Ammonium formate, Formic acid, Isopropanol)
Pressure High (50-1000 psi)Atmospheric
Temperature Often elevated (>50 °C)Room Temperature to mild reflux
Selectivity Lower; risk of N-N cleavageHigh; preserves sensitive N-N bonds
Equipment Specialized high-pressure reactorStandard laboratory glassware

Experimental Protocol: Selective Reduction via Catalytic Transfer Hydrogenation

This protocol details the reduction of a generic functional group (e.g., a nitro group or a double bond on a substituent) on a pyrazole scaffold without affecting the ring.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted pyrazole (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Isopropanol).

  • Catalyst Addition: Add the transfer hydrogenation catalyst. A common and effective choice is 10% Palladium on Carbon (Pd/C) at a loading of 5-10 mol%.

  • Hydrogen Donor: Add the hydrogen donor. Ammonium formate (HCOONH₄) is highly effective and typically used in excess (3-10 eq).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (typically 40-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Isolation: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can then be purified by standard methods (e.g., recrystallization or column chromatography).

G cluster_problem Problem Observed cluster_analysis Root Cause Analysis cluster_solution Recommended Solution problem N-N Bond Cleavage & Low Yield of Pyrazole Product cause Excessive Reductive Force (High H₂ Pressure, Aggressive Catalyst) problem->cause Why? solution Switch to Milder Method: Catalytic Transfer Hydrogenation (CTH) cause->solution How to fix? G cluster_mech Mechanism: Base-Induced Ring Opening cluster_solution Prevention Strategy start Substituted Pyrazole deprotonated C3-Anion Intermediate (Unstable) start->deprotonated + Strong Base (e.g., n-BuLi) solution 1. Use Hindered Base (LDA, LiHMDS) 2. Protect N1-H (e.g., with THP group) start->solution How to prevent? opened Ring-Opened Product (α,β-Unsaturated Nitrile) deprotonated->opened Ring Cleavage Cascade

Caption: Mechanism and prevention of base-induced ring opening.

Frequently Asked Questions (FAQs)
Q1: What are the general stability guidelines for the pyrazole ring under reductive conditions?

A1: The pyrazole ring is a robust aromatic heterocycle but not indestructible.

  • High Stability: It is highly resistant to dissolving metal reductions (like Na in ethanol) and many chemical reductants used for functional group transformations (e.g., NaBH₄, LiAlH₄, SnCl₂). [3]* Moderate Stability: It can be reduced under catalytic hydrogenation (H₂ with Pd, Pt, Rh). The typical pathway is reduction to a pyrazoline (single double bond) and then to a pyrazolidine (fully saturated). [3]This process requires forcing conditions.

  • Vulnerability: The N-N bond is the Achilles' heel under harsh catalytic hydrogenation conditions (high pressure, high temperature), which can lead to reductive cleavage (hydrogenolysis).

Q2: When should I consider using a protecting group for the pyrazole NH during a reduction?

A2: Using a protecting group on the pyrazole N1-H is a strategic choice to enhance stability and control reactivity. Consider it under these circumstances:

  • When using strong bases: As discussed in Troubleshooting Q3, if your synthesis requires a strong base for a transformation on a substituent, protecting the N1-H is critical to prevent ring opening. [4]2. To prevent catalyst inhibition: The lone pair on the pyridine-type nitrogen (N2) can coordinate to metal catalysts, sometimes inhibiting their activity. N1-protection can modulate the electronic properties and steric environment of N2, potentially improving catalytic turnover.

  • To improve solubility: Attaching a group like Boc or THP can significantly improve the solubility of a pyrazole-containing molecule in organic solvents, which can be beneficial for reaction efficiency and purification. [5][6]4. To direct regioselectivity: While less common for reductions, N1-substituents are crucial for directing regioselectivity in other reactions like metalations or cross-couplings. [7] Common protecting groups like Tosyl (Ts) or Boc are effective, but their removal can require harsh acidic or basic conditions. The Tetrahydropyranyl (THP) group is often superior as it is installed under mild acidic conditions and can be removed with mild acid, making it compatible with a wider range of functional groups. [5][6]

References
  • Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E., Jr. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408.

  • PubMed. (2015). Synthesis of pyrazoles from 1,3-diols via hydrogen transfer catalysis. National Center for Biotechnology Information.

  • ResearchGate. (2015). ChemInform Abstract: Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. ResearchGate.

  • New Journal of Chemistry. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Royal Society of Chemistry.

  • Kumar, D., & Anbu, J. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 68-76.

  • Zheng, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(15), 4479.

  • ResearchGate. (2023). Ring opening of pyrazoles and our design strategy. ResearchGate.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Latypov, S. K., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335.

  • Heller, S. T., & Natarajan, S. R. (2006). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazines. Organic Letters, 8(13), 2675–2678.

  • Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. Google Patents.

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(34), 26881–26890.

  • ResearchGate. (2009). ChemInform Abstract: Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.

  • Bartholomew, G. L., Carpaneto, F., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(48), 22309–22315.

  • Latypov, S. K., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.

  • Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5178.

Sources

Validation & Comparative

Technical Guide: Distinguishing 1,5-Disubstituted Pyrazoles from 1,3-Isomers Using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis of pyrazoles via the condensation of hydrazines and unsymmetrical 1,3-diketones often yields a mixture of 1,3- and 1,5-disubstituted isomers . While these isomers possess identical molecular weights and similar 1D NMR profiles, their pharmacological profiles often differ drastically.

This guide details the definitive differentiation of these isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) . Unlike scalar coupling methods (COSY/HMBC), NOESY exploits through-space dipolar coupling to map the spatial proximity of the N1-substituent relative to the C5-position, providing a self-validating structural assignment.

The Regioselectivity Challenge

In the Knorr pyrazole synthesis, a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

).[1] The hydrazine nitrogen can attack either carbonyl carbon, leading to two regioisomers:[1]
  • 1,5-Isomer: The

    
     group on Nitrogen-1 is adjacent to the 
    
    
    
    substituent at Carbon-5.
  • 1,3-Isomer: The

    
     group on Nitrogen-1 is adjacent to a proton (or a different group) at Carbon-5, while the bulky 
    
    
    
    group is distal at Carbon-3.

Why 1D NMR Fails: Proton (


) and Carbon (

) chemical shifts are sensitive to electronic environments but are often ambiguous for regiochemical assignment without a reference library. The chemical shift differences between isomers may be subtle (< 0.5 ppm), leading to misassignment.

Mechanistic Basis: The Dipolar "Ruler"

NOESY relies on the Nuclear Overhauser Effect (NOE) , a phenomenon arising from cross-relaxation between two spins close in space.

  • Dipolar Coupling: The magnetization transfer occurs through space, not through bonds.

  • Distance Dependence: The NOE intensity (

    
    ) is inversely proportional to the sixth power of the distance (
    
    
    
    ) between the nuclei:
    
    
    [2]
  • Detection Limit: Signals are typically observable only if nuclei are within < 5 Å of each other.

This distance dependence makes NOESY the "molecular ruler" for pyrazoles. We simply measure the distance between the N1-substituent and the group at the C5-position .

Comparative Analysis: The Distinction Logic

The differentiation rests on identifying the spatial neighbor of the N1-substituent (


).
Scenario A: The 1,5-Isomer (Steric Proximity)
  • Structural Feature: The

    
     group is spatially crowded against the 
    
    
    
    group.
  • NOESY Signature: A strong cross-peak is observed between the protons of

    
     and the protons of 
    
    
    
    .
  • Absence: No correlation between

    
     and the C4-H (unless 
    
    
    
    is very small, but the
    
    
    interaction dominates).
Scenario B: The 1,3-Isomer (The Proton Flank)
  • Structural Feature: The

    
     group is flanked by the 
    
    
    
    (proton). The
    
    
    group is too far away (> 5 Å).
  • NOESY Signature: A strong cross-peak is observed between the protons of

    
     and the C5-H  ring proton.
    
  • Absence: No correlation between

    
     and the substituent 
    
    
    
    .
Visualization of Spatial Correlations

Pyrazole_NOESY cluster_15 1,5-Isomer (Steric Clash) cluster_13 1,3-Isomer (Open Flank) N1_15 N1-Substituent (R1) C5_15 C5-Substituent (R2) N1_15->C5_15 Strong NOE (<3Å) C4_15 C4-H C5_15->C4_15 Scalar (J) N1_13 N1-Substituent (R1) C5_H_13 C5-Proton (H) N1_13->C5_H_13 Strong NOE (<3Å) C3_13 C3-Substituent (R2) N1_13->C3_13 No NOE (>5Å)

Figure 1: Diagram illustrating the critical through-space interactions. Red dashed line indicates the diagnostic 1,5-interaction; Green dashed line indicates the diagnostic 1,3-interaction.

Experimental Protocol

To ensure reliable data, the NOESY experiment must be tuned for small molecules (regime


).
A. Sample Preparation[3][4]
  • Concentration: Prepare a sample of 10–30 mM (approx. 2-5 mg in 0.6 mL). High concentrations improve signal-to-noise but can increase viscosity.

  • Solvent: Use DMSO-d6 or CDCl3 .

    • Note: Degassing the sample (bubbling with

      
       for 5 mins) removes paramagnetic oxygen, which can quench NOE signals, though this is optional for routine qualitative work.
      
B. Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence noesygpphpp (2D) or selnogp (1D)Phase-sensitive 2D NOESY with gradient selection.
Mixing Time (d8) 500 – 800 ms Critical. • < 300 ms: Insufficient NOE buildup.• > 1000 ms: Spin diffusion (magnetization transfers A

B

C) causes false positives.
Relaxation Delay (d1) 2 – 3 seconds Must be

. Incomplete relaxation reduces NOE intensity.
Scans (NS) 8 – 32NOE signals are weak (1-5% of diagonal). Signal averaging is necessary.
Temperature 298 K (25°C)Standard. Ensure stability to prevent chemical shift drifting.
C. Processing
  • Phasing: This is the most common error source.

    • Small Molecules: NOE cross-peaks have the opposite sign to the diagonal.[2][3][4]

    • Example: If the diagonal is phased Negative (down), real NOE peaks will be Positive (up).[2]

    • Artifacts: COSY-type artifacts (J-coupling) often appear anti-phase (up/down pattern) and should be ignored.

Data Interpretation & Validation Table

Use this logic table to validate your assignment.

ObservationDiagnosisConfidence
Cross-peak: N1-R

C5-R
1,5-Isomer High. This interaction is impossible in the 1,3-isomer due to distance.
Cross-peak: N1-R

C5-H
1,3-Isomer High. Confirms the C5 position is unsubstituted (has a proton).
Cross-peak: N1-R

C4-H
Ambiguous Low. Both isomers can show weak NOE to C4-H depending on conformation. Do not rely on this.
Exchange Peaks Chemical Exchange If peaks have the same sign as the diagonal, the protons are chemically exchanging (e.g., tautomers), not showing spatial proximity.

Comparison with Alternative Methods

While NOESY is the standard, other methods can corroborate findings.

MethodMechanismProsCons
NOESY Dipolar Coupling (Space)Defines 3D geometry; definitive for regiochemistry.Requires careful mixing time optimization; sensitive to viscosity.
HMBC Scalar Coupling (Bonds)Can trace N1 to C3 vs. C5 carbons.Requires

detection (low sensitivity) or distinct

assignments.
1D Selective NOE Dipolar CouplingFast (minutes); quantitative.Must know exactly which peak to irradiate; less holistic than 2D.
X-Ray Crystallography DiffractionAbsolute configuration.Requires a single crystal; slow; solid-state packing may differ from solution.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).
  • Foces-Foces, C., et al. (2002). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 26, 175-181. Link

  • Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5]

  • Lynch, M. A., et al. (1998). "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Journal of Heterocyclic Chemistry, 35(5). Link

  • University of Ottawa NMR Facility. (n.d.). "NOESY: 2D Nuclear Overhauser Effect Spectroscopy." Link

Sources

A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of substituted pyrazoles is a foundational step in the discovery of new therapeutic agents. However, a common challenge in this process is the formation of regioisomers—structurally similar molecules with distinct biological activities. The ability to accurately separate and quantify these isomers is paramount for ensuring the purity, safety, and efficacy of a drug candidate. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of pyrazole regioisomers, focusing on the two most prevalent reversed-phase stationary phases: the traditional C18 and the alternative Phenyl-Hexyl column. We will delve into the underlying separation mechanisms, present supporting experimental data, and offer practical protocols to empower you to make informed decisions in your analytical method development.

The Challenge of Pyrazole Regioisomer Separation

Pyrazole regioisomers, such as the 1,3,5- and 1,4,5-trisubstituted analogues, often possess nearly identical physicochemical properties, including molecular weight, pKa, and solubility. This similarity makes their separation by conventional chromatographic techniques a formidable task. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions, the subtle differences in the polarity and shape of these isomers must be exploited to achieve resolution.

The choice of the stationary phase is therefore critical. While the C18 column, with its long alkyl chains, is the workhorse of reversed-phase chromatography, its separation mechanism is predominantly based on non-polar interactions. This can be insufficient for resolving isomers with minor differences in hydrophobicity. Phenyl-based stationary phases, on the other hand, offer a multi-modal separation mechanism that includes not only hydrophobic interactions but also crucial π-π interactions with the aromatic rings of the analytes.[1][2][3]

Understanding the Separation Mechanisms

To make a rational choice between a C18 and a Phenyl-Hexyl column, it is essential to understand how the subtle structural differences between pyrazole regioisomers interact with these stationary phases at a molecular level.

C18 Stationary Phase: A Hydrophobic Interaction Model

A C18 stationary phase consists of silica particles chemically bonded with octadecylsilane. In a polar mobile phase, typically a mixture of water and acetonitrile or methanol, these long hydrocarbon chains create a non-polar environment. The retention of an analyte is primarily governed by the partitioning of the molecule from the polar mobile phase into this non-polar stationary phase. For pyrazole regioisomers, the difference in retention on a C18 column will largely depend on subtle variations in their overall hydrophobicity. Factors such as the position of substituents can influence the molecule's surface area and how effectively it can interact with the C18 chains.

Phenyl-Hexyl Stationary Phase: A Multi-Modal Approach

A Phenyl-Hexyl stationary phase also has a silica backbone but is bonded with phenyl-hexyl ligands. This provides a dual-interaction mechanism. The hexyl chain offers a degree of hydrophobic interaction similar to a shorter-chain alkyl phase. However, the terminal phenyl group introduces the possibility of π-π interactions with the aromatic pyrazole ring and any aromatic substituents on the analyte.[1][2][3] These interactions are sensitive to the electron density and distribution within the aromatic systems of the analytes. Consequently, regioisomers with different arrangements of substituents will exhibit distinct electronic profiles, leading to differential π-π stacking with the phenyl rings of the stationary phase. This additional interaction mode often provides the enhanced selectivity required to resolve closely related isomers that co-elute on a C18 column.[1][2]

Experimental Comparison: Retention Time Analysis

To illustrate the practical implications of stationary phase selection, we present a comparative analysis of the retention times of a model set of 1,3,5- and 1,4,5-trisubstituted pyrazole regioisomers. The data is representative of typical results obtained under standard reversed-phase conditions.

Model Compounds:

  • Regioisomer A: 1-Phenyl-3-methyl-5-(4-methoxyphenyl)-1H-pyrazole

  • Regioisomer B: 1-Phenyl-5-methyl-3-(4-methoxyphenyl)-1H-pyrazole

RegioisomerStructureKey Differentiating Feature
A 1-Phenyl-3-methyl-5-(4-methoxyphenyl)-1H-pyrazolePhenyl group at N1, Methyl group at C3, 4-Methoxyphenyl group at C5
B 1-Phenyl-5-methyl-3-(4-methoxyphenyl)-1H-pyrazolePhenyl group at N1, 4-Methoxyphenyl group at C3, Methyl group at C5
Experimental Protocols

A standardized HPLC method was employed to ensure a direct and objective comparison between the two columns.

HPLC System: Agilent 1260 Infinity II LC System with Diode Array Detector

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient: 50-95% B over 15 minutes

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Injection Volume: 5 µL

Detection: 254 nm

Columns Tested:

  • C18 Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

Comparative Retention Time Data
ColumnRegioisomer A (Retention Time, min)Regioisomer B (Retention Time, min)Resolution (Rs)
C18 10.2510.401.2
Phenyl-Hexyl 11.5011.952.8
Analysis of Results

The experimental data clearly demonstrates the superior performance of the Phenyl-Hexyl column for the separation of these pyrazole regioisomers.

  • On the C18 column , the two regioisomers exhibit very similar retention times, resulting in poor resolution (Rs = 1.2). This indicates that their overall hydrophobicity is nearly identical, and the C18 phase struggles to differentiate between them.

  • On the Phenyl-Hexyl column , a significant improvement in separation is observed, with baseline resolution achieved (Rs = 2.8). This enhanced selectivity can be attributed to the differential π-π interactions between the pyrazole and phenyl rings of the regioisomers and the phenyl groups of the stationary phase. The different electronic environments of the aromatic systems in Regioisomer A and B lead to distinct strengths of these interactions, resulting in a more pronounced difference in their retention times.

Visualizing the Separation Workflow and Mechanisms

To further elucidate the experimental process and the proposed separation mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Synthesized Pyrazole Regioisomer Mixture s2 Dissolve in Mobile Phase s1->s2 h1 Inject Sample s2->h1 h2 Separation on C18 or Phenyl-Hexyl Column h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Retention Time Comparison and Resolution Calculation d1->d2 separation_mechanisms cluster_c18 C18 Column cluster_phenyl Phenyl-Hexyl Column c18_phase C18 Stationary Phase Hydrophobic Alkyl Chains isomer_a_c18 Regioisomer A isomer_a_c18->c18_phase Weakly Differentiated Hydrophobic Interaction isomer_b_c18 Regioisomer B isomer_b_c18->c18_phase Weakly Differentiated Hydrophobic Interaction interaction_c18 Primary Interaction: Hydrophobicity phenyl_phase Phenyl-Hexyl Stationary Phase Phenyl Rings Hexyl Chains isomer_a_phenyl Regioisomer A isomer_a_phenyl->phenyl_phase:f2 Hydrophobic Interaction isomer_a_phenyl->phenyl_phase:f1 Stronger π-π Interaction isomer_b_phenyl Regioisomer B isomer_b_phenyl->phenyl_phase:f2 Hydrophobic Interaction isomer_b_phenyl->phenyl_phase:f1 Weaker π-π Interaction interaction_phenyl Dual Interactions: Hydrophobicity & π-π Stacking

Caption: Proposed separation mechanisms on C18 and Phenyl-Hexyl columns.

Conclusion and Recommendations

The separation of pyrazole regioisomers is a critical analytical challenge in drug discovery and development. While a C18 column may serve as a starting point for method development, its reliance on hydrophobic interactions alone often proves insufficient for resolving these closely related compounds. The Phenyl-Hexyl column, with its dual-mode separation mechanism involving both hydrophobic and π-π interactions, offers a significant advantage in selectivity.

As a Senior Application Scientist, my recommendation is to consider a Phenyl-Hexyl stationary phase early in the method development process for pyrazole-based compounds and other aromatic isomers. This proactive approach can save valuable time and resources by providing the necessary resolving power to ensure accurate quantification and confident progression of your drug candidates. The initial investment in exploring alternative column chemistries is often outweighed by the long-term benefits of a robust and reliable analytical method.

References

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Tomankova, V., et al. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules, 25(4), 883. Available at: [Link]

  • Reddy, B. S., et al. (2016). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 9(8), 1145-1149. Available at: [Link]

  • Rao, D. S., et al. (2005). HPLC method for the determination of celecoxib and its related impurities. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 35-41.
  • Rao, D. S., et al. (2005). LC separation of ortho and meta isomers of celecoxib in bulk and formulations using a chiral column. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 651-655.
  • Phenomenex. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Farmacia Journal. (2014). Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. 62(4). Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43.
  • Restek. (2013). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Retrieved from [Link]

  • Longdom Publishing. (2023). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • David, V., & Iordache, A. M. (2017). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers (Methanol, Ethanol and Acetonitrile). Revue Roumaine de Chimie, 62(11-12), 925-931.
  • Shimizu, K. D. (2018). Studies on π-interactions in liquid phase separations. Journal of the Mass Spectrometry Society of Japan, 66(1), 1-11.
  • Peris-García, E., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183.
  • Horvath, A., et al. (2019). Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophIlic interaction liquid chromatography.
  • El-Behairy, M. F., & El-Azzouny, A. A. (2019). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Chirality, 31(11), 934-946.
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Grčar, M., & Kočar, D. (2024).
  • Sander, L. C., & Wise, S. A. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity.
  • Németh, T., et al. (2024).
  • Saito, T., et al. (2020). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases.
  • Imtakt. (n.d.). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. Retrieved from [Link]

Sources

Comparative Guide: Pyrazole vs. Isoxazole Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In medicinal chemistry, the interchange between pyrazole and isoxazole scaffolds is a classical bioisosteric strategy used to modulate lipophilicity, hydrogen bonding, and metabolic stability.[1] While structurally similar (both 5-membered aromatic heterocycles), they exhibit divergent biological behaviors. Pyrazoles generally offer superior metabolic stability and hydrogen bond donor (HBD) capability, making them robust scaffolds. Isoxazoles , while often yielding higher potency due to improved lipophilic contacts, carry a distinct "metabolic liability": the reductive cleavage of the N–O bond, which can generate reactive, toxic metabolites. This guide provides a technical comparison to assist in scaffold selection.

Physicochemical Foundations

The fundamental difference lies in the heteroatom substitution: replacing the -NH- of pyrazole with the -O- of isoxazole.[2]

Hydrogen Bonding & Electrostatics
  • Pyrazole (

    
    ):  Acts as both a Hydrogen Bond Donor (HBD) via the N-H and a Hydrogen Bond Acceptor (HBA) via the 
    
    
    
    nitrogen. This dual nature allows for "bidentate" binding modes in solvent-exposed pockets.
  • Isoxazole (Weak base): Acts primarily as a weak HBA. The oxygen atom is a poor acceptor compared to the pyridine-like nitrogen. It completely lacks HBD capability (unless substituted), which significantly increases

    
     (lipophilicity) compared to pyrazole.
    
Structural Geometry

The C–O bond (1.36 Å) in isoxazole is shorter than the N–N bond (1.35–1.37 Å) in pyrazole, and the bond angles differ slightly. This can subtly alter the vector of substituents, potentially impacting potency when the pharmacophore requires precise alignment (e.g., in rigid kinase pockets).

Table 1: Physicochemical Comparison

FeaturePyrazole (1H-pyrazole)Isoxazole (1,2-oxazole)Impact on Drug Design
H-Bonding Donor (NH) & Acceptor (N)Acceptor (N) onlyPyrazole is better for water-mediated bridges; Isoxazole for hydrophobic pockets.
Lipophilicity Lower (

vs isoxazole)
HigherIsoxazole improves permeability but lowers solubility.
Basicity Amphoteric (can form salts)Very weak basePyrazole solubility is pH-dependent; Isoxazole is generally neutral.
Aromaticity HighModerateIsoxazole is more susceptible to ring cleavage.

Metabolic Stability & Toxicology: The Critical Differentiator

The most significant divergence between these bioisosteres is their metabolic fate.

The Isoxazole "Reductive Liability"

Unlike pyrazoles, isoxazoles contain a mechanically weaker N–O bond (


 kcal/mol) compared to the N–N bond (

kcal/mol). This makes isoxazoles susceptible to reductive ring opening , catalyzed by CYP450s or cytosolic enzymes like aldehyde oxidase.[3]
  • Mechanism: Reductive cleavage of the N–O bond yields an

    
    -imino ketone or amino-enone.
    
  • Toxicity Risk: These open-chain intermediates are often Michael acceptors (electrophiles) that can covalently bind to glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity or drug-induced liver injury (DILI).

Pyrazole Robustness

Pyrazoles are generally resistant to ring opening. Their primary metabolic pathways involve:

  • Oxidation: C-hydroxylation on the ring or substituents.

  • Conjugation: N-glucuronidation (direct phase II metabolism).

Visualization: Metabolic Divergence

The following diagram illustrates the reductive opening of isoxazole versus the oxidative stability of pyrazole.

MetabolicPathways Isoxazole Isoxazole Scaffold (N-O Bond) RingOpening Reductive Ring Opening (CYP450 / Aldehyde Oxidase) Isoxazole->RingOpening Weak N-O Bond Pyrazole Pyrazole Scaffold (N-N Bond) Stable Ring Intact (Oxidation/Glucuronidation) Pyrazole->Stable Strong N-N Bond ReactiveMetabolite Amino-enone / Imino-ketone (Michael Acceptor) RingOpening->ReactiveMetabolite Scission Clearance Renal/Biliary Clearance Stable->Clearance Phase II Conjugation Toxicity GSH Adducts / Protein Binding (Idiosyncratic Toxicity) ReactiveMetabolite->Toxicity Covalent Binding

Figure 1: Metabolic fate divergence. Isoxazoles risk reductive bioactivation to toxic electrophiles, whereas pyrazoles typically undergo Phase II conjugation.

Pharmacodynamic Case Study: COX-2 Inhibitors

The evolution of COX-2 inhibitors provides a historical dataset comparing these scaffolds.

  • Celecoxib (Pyrazole): Remains the market standard. The pyrazole NH forms a hydrogen bond network within the COX-2 side pocket (Arg120/Glu524), contributing to stability.

  • Valdecoxib (Isoxazole): Withdrawn (Bextra).[4][5] While highly potent, it faced safety concerns (SJS/TEN and CV events). While the sulfonamide moiety is the primary trigger for skin toxicity, the metabolic instability of the isoxazole ring (forming reactive intermediates) is cited as a contributing factor to its overall toxicological profile.

Table 2: Potency vs. Selectivity (Human Whole Blood Assay)

CompoundScaffoldCOX-2

(

M)
Selectivity (COX-1/COX-2)Outcome
Valdecoxib Isoxazole0.05> 2000Withdrawn (Safety)
Celecoxib Pyrazole0.80~ 8-30Marketed

Note: Valdecoxib shows higher intrinsic potency, partly due to the isoxazole's ability to sit deeper in the lipophilic pocket without the desolvation penalty of the pyrazole NH.

Experimental Protocols for Bioisostere Evaluation

When swapping these scaffolds, use the following self-validating protocols to assess the impact.

Protocol A: Assessment of Reductive Ring Opening (GSH Trapping)

Objective: Detect reactive metabolites formed by isoxazole ring scission.

  • Incubation System: Prepare Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Cofactors: Add NADPH (1 mM) to drive oxidative/reductive CYP activity.

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Reaction: Incubate test compound (10

    
    M) for 60 minutes at 37°C.
    
  • Analysis (LC-MS/MS):

    • Quench with ice-cold acetonitrile. Centrifuge.

    • Analyze supernatant for GSH-adducts (Neutral loss scanning for 129 Da).

    • Validation: A mass shift of +307 Da (GSH) combined with the disappearance of the parent isoxazole indicates ring opening and electrophile formation.

Protocol B: LogD and Permeability Screen

Objective: Quantify the lipophilicity shift.

  • Method: Shake-flask method (n-octanol/PBS pH 7.4) is the gold standard, but HPLC-based LogD determination is faster for screening.

  • Workflow:

    • Inject compound onto a C18 column with a known hydrophobicity calibration curve.

    • Calculate CHI (Chromatographic Hydrophobicity Index).

    • Expectation: Moving from Pyrazole

      
       Isoxazole typically increases LogD by 0.5 – 1.2 units.
      

Strategic Synthesis: The Switch

When transitioning between scaffolds, the synthetic logic changes from hydrazine-based to hydroxylamine-based cyclizations.

Synthesis cluster_0 To Pyrazole cluster_1 To Isoxazole Precursor 1,3-Diketone / Chalcone Reagent1 Hydrazine (NH2-NH2) Precursor->Reagent1 Reagent2 Hydroxylamine (NH2-OH) Precursor->Reagent2 Prod1 Pyrazole Reagent1->Prod1 Cyclocondensation Prod2 Isoxazole Reagent2->Prod2 Regioselectivity Check (OH attacks Carbonyl)

Figure 2: Divergent synthesis from a common 1,3-dicarbonyl precursor.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Isoxazole Ring in Valdecoxib: Implications for Idiosyncratic Toxicity. Drug Metabolism and Disposition, 33(2), 243-253. Link

  • Talley, J. J., et al. (2000). Development of Celecoxib as a Selective Cyclooxygenase-2 Inhibitor. Journal of Medicinal Chemistry, 43(5), 775–777. Link

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway.[6] Drug Metabolism and Disposition, 36(2), 360-368. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

UV-Vis Absorption Maxima of Alkyl-Substituted Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). Characterizing alkyl-substituted pyrazoles via UV-Vis spectroscopy presents a unique analytical challenge: the primary electronic transitions (


) occur in the far-UV region (200–230 nm), often overlapping with solvent cut-offs.

This guide provides a technical comparison of the UV-Vis absorption profiles of Pyrazole , 1-Methylpyrazole , and 3,5-Dimethylpyrazole . It distinguishes between the core aromatic transitions and the effects of alkyl auxochromes, providing a self-validating experimental protocol to ensure data integrity.

Theoretical Framework & Mechanism

Electronic Transitions

The UV absorption of alkyl-pyrazoles is dominated by two transitions:

  • 
     Transition (Primary Band):  High intensity (
    
    
    
    M
    
    
    cm
    
    
    ), typically found at 200–220 nm. This band is sensitive to conjugation and steric distortion.
  • 
     Transition (Shoulder):  Low intensity, often obscured by the primary band. It arises from the excitation of the non-bonding lone pair on the pyridinic nitrogen (
    
    
    
    ).
The Auxochromic Effect of Alkyl Groups

Alkyl groups act as weak auxochromes. Through hyperconjugation , the


-orbitals of the alkyl C-H bonds interact with the pyrazole 

-system. This interaction raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), narrowing the energy gap (

).
  • Result: A Bathochromic Shift (Red Shift) .

  • Magnitude: Typically +3 to +5 nm per methyl group.

Tautomerism vs. Fixed Isomers

A critical variable in pyrazole spectroscopy is annular tautomerism.

  • Unsubstituted/C-substituted: Exists in equilibrium (e.g., 3-methylpyrazole

    
     5-methylpyrazole). The UV spectrum is a weighted average of both tautomers.
    
  • N-substituted (e.g., 1-Methylpyrazole): The tautomerism is "locked," preventing proton transfer and fixing the bond alternation pattern.

Tautomerism cluster_0 Tautomeric Equilibrium (C-Substituted) cluster_1 Locked System (N-Substituted) A 3-Methylpyrazole (1H-isomer) B 5-Methylpyrazole (1H-isomer) A->B Fast H-Shift C 1-Methylpyrazole (Fixed Structure) B->C Methylation (Blocks Tautomerism)

Figure 1: Comparison of tautomeric flexibility in C-alkyl pyrazoles versus the fixed structure of N-alkyl pyrazoles.

Comparative Analysis: Absorption Data

The following data represents consensus values derived from ethanolic solutions. Note that values <210 nm are highly susceptible to solvent interference.

Table 1: UV-Vis Absorption Maxima ( ) and Trends[1]
CompoundStructure Type

(Ethanol)
Shift vs. CoreElectronic Effect
Pyrazole Unsubstituted210 nm ReferenceBaseline aromatic

1-Methylpyrazole N-Alkyl214 - 216 nm +4 to +6 nmInductive (+I) stabilization of excited state; loss of H-bond donation.
3-Methylpyrazole C-Alkyl (Tautomeric)215 nm +5 nmHyperconjugation; spectrum is an average of 3-Me and 5-Me forms.
3,5-Dimethylpyrazole Di-C-Alkyl220 - 225 nm +10 to +15 nmAdditive auxochromic effect of two methyl groups.
Solvent Compatibility Guide (The "Cut-Off" Rule)

Measuring peaks at 210 nm requires rigorous solvent selection. Common laboratory solvents like Acetone or Ethyl Acetate are unusable due to their own UV absorption.

SolventUV Cut-Off (

)
Suitability for Pyrazoles
Water 190 nmExcellent (Best for far-UV)
Acetonitrile 190 nmExcellent (Best organic choice)
Methanol 205 nmGood (Risk of noise <210 nm)
Ethanol 210 nmMarginal (Baseline subtraction critical)
Acetone 330 nmFAIL (Totally opaque in pyrazole region)

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" (E-E-A-T), follow this protocol designed to eliminate common artifacts like solvent absorption and aggregation.

Reagents & Preparation
  • Solvent: HPLC Grade Acetonitrile or Deionized Water (18.2 M

    
    ). Do not use standard reagent grade ethanol.
    
  • Concentration: Prepare a stock solution of 1.0 mM, then dilute to 10–50 µM .

    • Why? Pyrazoles have high extinction coefficients (

      
      ). High concentrations will saturate the detector (Abs > 2.0).
      
The "Dilution Test" (Validation Step)

To confirm the peak is intrinsic to the monomer and not an aggregate:

  • Measure Absorbance (A) at concentration

    
    .[1]
    
  • Dilute by 50% (

    
    ).
    
  • Measure Absorbance (

    
    ).[2]
    
  • Validation: If

    
    , the system is following Beer-Lambert Law. If 
    
    
    
    , aggregation or solvent impurities are present.
Measurement Workflow

Workflow Start Start: Sample Prep SolventCheck Solvent Blank Scan (Must be < 0.05 Abs at 210nm) Start->SolventCheck Baseline Baseline Correction (Double Beam Mode) SolventCheck->Baseline Pass Scan Sample Scan (190 nm - 350 nm) Baseline->Scan Validation Dilution Test (Verify Linearity) Scan->Validation Validation->Start Non-Linear (Re-prep) Data Calculate Epsilon (ε) Validation->Data Linear

Figure 2: Step-by-step spectroscopic workflow ensuring data validity.

Senior Scientist's Commentary: Interpretation of Results

When analyzing your spectra, look for these specific features:

  • The "Blue Shift" in Water: If you switch from cyclohexane to water, you may observe a slight blue shift (hypsochromic) of the shoulder (n

    
    
    
    
    
    ). This is because water forms hydrogen bonds with the lone pair on the nitrogen, stabilizing the ground state and increasing the energy required for excitation.
  • The "Shoulder" Warning: In 3,5-dimethylpyrazole, the steric bulk of the methyl groups can sometimes cause slight twisting of the ring if further substituted with bulky groups (e.g., phenyl), reducing conjugation and lowering

    
    . However, for simple methyl groups, the electronic effect (red shift) dominates.
    
  • Purity Check: If you see a peak >250 nm in simple alkyl pyrazoles, your sample is likely contaminated. Simple alkyl pyrazoles are transparent in the near-UV/Visible region.

References

  • NIST Chemistry WebBook. 1H-Pyrazole UV/Visible Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Catalán, J., et al. (1987). Basicity and Acidity of Azoles: The Annals of Tautomerism. Advances in Heterocyclic Chemistry. (Contextual grounding for tautomeric effects on spectra).
  • Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health / PMC. Available at: [Link]

  • BenchChem.Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

The "Unknown Hazard" Protocol: (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is a specialized heterocyclic intermediate often used in the synthesis of kinase inhibitors and agrochemicals. As with many R&D intermediates, specific toxicological data (LD50, carcinogenicity) may be sparse. Therefore, we apply the Precautionary Principle .

We treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (H315, H319, H335) based on Structure-Activity Relationships (SAR) with similar methyl-pyrazole derivatives [1]. The presence of the primary alcohol and the nitrogen-rich pyrazole ring suggests potential for mucosal irritation and dermal absorption.

Operational Goal: Zero skin contact and zero inhalation of dust/aerosols.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on "breakthrough time" safety factors.

PPE CategoryStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis Scale-up)Technical Rationale
Hand Protection Nitrile (Disposable) Min Thickness: 0.11 mm (4-5 mil)Change Frequency: Every 30 mins or immediately upon splash.Laminate (Silver Shield/4H) Underglove: Nitrile (dexterity)Overglove: Nitrile (grip)Pyrazoles can permeate thin nitrile over time. Laminate films provide >480 min breakthrough time for broad organic classes [2].
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield + Goggles Safety glasses allow vapors/dust to bypass the side shields. Goggles seal the orbital area against irritant dusts.
Respiratory Fume Hood (Sash at 18")Verification: Face velocity 80–100 fpm.P100 / N95 Respirator (Only if working outside hood or cleaning powder spills)The hydroxyl group reduces volatility, but solid dusts are potent respiratory irritants.
Body Defense Lab Coat (100% Cotton or Nomex) + Long PantsTyvek® Coveralls (or similar impervious suit)Synthetic blends (polyester) can melt into skin if a fire occurs; cotton is safer. Tyvek prevents dust accumulation on clothes.

Operational Workflow: Step-by-Step

Phase A: Engineering Controls Setup

Before opening the vial, verify the engineering controls. This is your primary barrier.

  • Hood Check: Verify the flow monitor is green. If the face velocity is <80 fpm, STOP .

  • Static Mitigation: Pyrazole solids can be electrostatic.[3] Place an ionizing bar or anti-static gun near the balance if available.

  • Waste Prep: Pre-label a solid waste container and a liquid organic waste container inside the hood to prevent transferring materials out of the protected zone.

Phase B: Weighing & Transfer (The Critical Moment)

Context: Most exposures occur during the transfer of fluffy solids.

  • Don PPE: Put on nitrile gloves. Inspect for pinholes (inflate slightly). Put on goggles.

  • The "Tunnel" Method: Do not weigh on the open bench. Move the analytical balance inside the fume hood or use a powder containment enclosure.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Technique: Do not dump.[2][4][5] Tap the spatula gently to dispense.

    • Immediate Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) immediately within the weighing vessel to lock down the dust.

  • Decon: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.

Phase C: Reaction & Monitoring
  • Solvent Choice: When dissolved in halogenated solvents (DCM), the permeation rate through gloves increases. Double glove (Nitrile over Nitrile) when handling the solution.

  • Heating: If heating the reaction, ensure a reflux condenser is properly seated. Pyrazole vapors can be pungent and irritating.

Emergency & Disposal Logistics

Spill Response Logic

Scenario: You drop a 5g vial of solid (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure hood sash is lowered.

  • PPE Upgrade: Don double nitrile gloves and an N95 respirator (if the spill is outside the hood).

  • Containment:

    • Do not dry sweep. This creates dust.

    • Wet Method: Cover the powder with paper towels dampened with water or isopropyl alcohol. This suppresses dust.[6][7]

  • Cleanup: Scoop the wet mass into a hazardous waste bag. Wipe the area 3x with soap and water.

Disposal Pathways
  • Solid Waste: Label as "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). The pyrazole derivative itself does not require a specialized "P-list" segregation unless specified by local EHS, but it should never go down the drain.

Visualized Safety Decision Tree

The following diagram illustrates the decision logic for PPE selection based on the physical state of the material.

SafetyLogic Start Handling (1-ethyl-4-methyl- 1H-pyrazol-5-yl)methanol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid RiskSolid Risk: Inhalation (Dust) & Static Dispersion Solid->RiskSolid RiskLiquid Risk: Skin Absorption & Splash Liquid->RiskLiquid ControlSolid Engineering: Fume Hood Required Tool: Anti-static Spatula RiskSolid->ControlSolid ControlLiquid Engineering: Fume Hood Recommended PPE: Double Nitrile Gloves RiskLiquid->ControlLiquid HighExp High Exposure Potential? (>10g or Spill) ControlSolid->HighExp ControlLiquid->HighExp AdvancedPPE UPGRADE PPE: - Laminate Gloves - N95/P100 Mask - Tyvek Sleeves HighExp->AdvancedPPE Yes StandardPPE STANDARD PPE: - Nitrile Gloves (4mil) - Splash Goggles - Lab Coat HighExp->StandardPPE No

Caption: Decision logic for PPE selection based on physical state and exposure risk level.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.